Methyl 2-iodo-5-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-iodo-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEMMZILZDRYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465224 | |
| Record name | METHYL 2-IODO-5-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112239-00-6 | |
| Record name | METHYL 2-IODO-5-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Theoretical Properties of Methyl 2-iodo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-iodo-5-nitrobenzoate is a substituted aromatic compound with the chemical formula C₈H₆INO₄.[1] Its structure, featuring an ester, an iodo group, and a nitro group on a benzene ring, makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the reactivity of the carbon-iodine bond provide multiple avenues for functional group transformation, rendering it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialty chemicals.[2] This technical guide provides a summary of its theoretical properties, drawing from available data for the compound and its structural analogs.
Physicochemical and Computational Properties
The following tables summarize the key physicochemical and predicted computational properties of this compound. Due to the limited availability of experimental data for this specific compound, some values are based on computational predictions and data from closely related compounds to provide a comparative context.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 112239-00-6 | [1][3][4] |
| Molecular Formula | C₈H₆INO₄ | [1][4] |
| Molecular Weight | 307.04 g/mol | [1][4] |
| SMILES | O=C(OC)C1=CC(--INVALID-LINK--=O)=CC=C1I | [1][5] |
| InChI Key | INEMMZILZDRYJK-UHFFFAOYSA-N | [5] |
| Purity | >98% (as offered by suppliers) | [4] |
Table 2: Computationally Predicted Properties of this compound and Related Compounds
| Property | This compound (Predicted) | Methyl 2-iodo-5-methyl-3-nitrobenzoate (CAS 854645-22-0) |
| Topological Polar Surface Area (TPSA) | ~69.44 Ų | 69.44 Ų[6] |
| logP (Octanol-Water Partition Coefficient) | ~2.3 | 2.29[6] |
| Hydrogen Bond Acceptors | 4 | 4[6] |
| Hydrogen Bond Donors | 0 | 0[6] |
| Rotatable Bonds | 2 | 2[6] |
Note: The predicted values for this compound are estimated based on the structurally similar Methyl 2-iodo-5-methyl-3-nitrobenzoate.
Spectroscopic Properties (Predicted)
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Characteristics |
| ¹H NMR | - Aromatic protons will appear in the downfield region (δ 7.0-8.5 ppm), with splitting patterns determined by their coupling. - The methyl ester protons will appear as a singlet in the upfield region (δ 3.8-4.0 ppm). |
| ¹³C NMR | - The carbonyl carbon of the ester will be the most downfield signal (δ ~165 ppm). - Aromatic carbons will have distinct chemical shifts influenced by the iodo and nitro substituents. The carbon attached to the nitro group will be significantly deshielded. - The methyl carbon of the ester will appear in the upfield region (δ ~52 ppm). |
| Infrared (IR) Spectroscopy | - Strong C=O stretching vibration for the ester group (~1720-1740 cm⁻¹). - Characteristic asymmetric and symmetric stretching vibrations for the nitro group (NO₂) at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively. - C-O stretching for the ester group (~1250-1300 cm⁻¹). - Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight (307.04 m/z). - Fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and the nitro group (-NO₂). |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from 2-amino-5-nitrobenzoic acid, based on established methodologies for analogous compounds.
Step 1: Diazotization and Iodination of 2-amino-5-nitrobenzoic acid
-
Preparation: Suspend 2-amino-5-nitrobenzoic acid in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Diazotization: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension while maintaining the temperature below 5 °C. Stir the mixture for 20-30 minutes to ensure complete formation of the diazonium salt.
-
Iodination: To the freshly prepared diazonium salt solution, add a solution of potassium iodide (KI) in water. The mixture may be gently warmed to facilitate the decomposition of the diazonium salt and the substitution with iodine.
-
Work-up: After the reaction is complete (indicated by the cessation of nitrogen gas evolution), cool the mixture. If a precipitate forms, collect it by vacuum filtration. The crude 2-iodo-5-nitrobenzoic acid can be purified by recrystallization.
Step 2: Fischer Esterification of 2-iodo-5-nitrobenzoic acid
-
Reaction Setup: Dissolve the purified 2-iodo-5-nitrobenzoic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.
-
Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound. The product can be further purified by column chromatography or recrystallization.
Logical Relationships and Workflows
Synthetic and Application Workflow
The following diagram illustrates the general workflow from starting materials to the synthesis of this compound and its subsequent use as a synthetic intermediate.
Caption: Synthetic pathway and potential applications of this compound.
Relationship of Substituents to Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of its three key functional groups.
Caption: Reactivity pathways based on the functional groups of the molecule.
Conclusion
This compound is a strategically important synthetic intermediate. While comprehensive experimental data on its theoretical properties are not widely published, its structural features suggest a predictable chemical behavior. The presence of the iodo and nitro groups at positions suitable for various organic reactions makes it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Further computational and experimental studies would be beneficial to fully characterize its properties and expand its applications.
References
- 1. appchemical.com [appchemical.com]
- 2. This compound CAS:112239-00-6_bestiPharma, Inc._Chemical Cloud Database [chemcd.com]
- 3. This compound | 112239-00-6 [chemicalbook.com]
- 4. SmallMolecules.com | this compound| ChemScene (10g) from chemscene | SmallMolecules.com [smallmolecules.com]
- 5. 112239-00-6 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 2-iodo-5-nitrobenzoate
Disclaimer: The spectroscopic data presented in this guide are predicted based on established principles of analytical chemistry and data from structurally analogous compounds, due to the absence of publicly available experimental spectra for Methyl 2-iodo-5-nitrobenzoate.
Introduction
This compound is a substituted aromatic compound with potential applications in organic synthesis and drug discovery. Its structure, featuring an ester, a nitro group, and an iodine atom on a benzene ring, gives rise to a unique spectroscopic profile. This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also provided for researchers in the fields of chemistry and drug development.
Predicted Spectroscopic Data
The following sections summarize the predicted spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet for the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and ester groups, and the anisotropic effect of the iodine atom.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | ~ 8.7 - 8.9 | Doublet (d) | ~ 2.5 | 1H |
| H-4 | ~ 8.3 - 8.5 | Doublet of Doublets (dd) | ~ 8.5, 2.5 | 1H |
| H-3 | ~ 7.9 - 8.1 | Doublet (d) | ~ 8.5 | 1H |
| -OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | N/A | 3H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to the six carbons of the benzene ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. The chemical shifts are influenced by the nature of the substituents on the aromatic ring. Aromatic carbons typically resonate in the 120-150 ppm range[1].
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 164 - 166 |
| C-5 | ~ 148 - 150 |
| C-1 | ~ 140 - 142 |
| C-3 | ~ 135 - 137 |
| C-6 | ~ 128 - 130 |
| C-4 | ~ 125 - 127 |
| C-2 | ~ 92 - 94 |
| -OCH₃ | ~ 53 - 55 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its key functional groups. The strong electron-withdrawing nature of the nitro group and the ester functionality will be prominent.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak |
| C-H Stretch (methyl) | 2950 - 2850 | Medium to weak |
| C=O Stretch (ester) | 1730 - 1715 | Strong |
| Asymmetric N=O Stretch (nitro) | 1550 - 1530 | Strong |
| Symmetric N=O Stretch (nitro) | 1350 - 1330 | Strong |
| C-O Stretch (ester) | 1250 - 1200 | Strong |
| C-I Stretch | 600 - 500 | Medium to weak |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of the methoxy group, the nitro group, and the iodine atom.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 321 | [M]⁺ (Molecular Ion) |
| 290 | [M - OCH₃]⁺ |
| 275 | [M - NO₂]⁺ |
| 194 | [M - I]⁺ |
| 164 | [M - I - NO]⁺ |
| 148 | [M - I - NO₂]⁺ |
Structural and Pathway Diagrams
Caption: Structure of this compound with atom numbering.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of solid this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[2]
-
If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard one-pulse sequence. Typically, 16 to 64 scans are sufficient.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Caption: General workflow for NMR sample analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound onto the crystal.
-
Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Dissolve a small amount (e.g., 1 mg) of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 100 µg/mL.[3]
-
Transfer the solution to a 2 mL autosampler vial.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Use a non-polar capillary column (e.g., HP-5ms).
-
Injector: Set the injector temperature to around 250 °C with a split injection mode.
-
Oven Program: A typical temperature program would start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Analyze the fragmentation pattern in the mass spectrum.
-
Caption: Predicted electron ionization fragmentation pathway.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-iodo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-iodo-5-nitrobenzoate. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted analysis based on established principles of NMR spectroscopy and data from structurally analogous compounds. This information is intended to aid researchers in the identification, characterization, and quality control of this important synthetic intermediate.
Predicted ¹H NMR and ¹³C NMR Spectral Data
The predicted NMR spectral data for this compound is summarized in the tables below. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic protons and carbons in similar molecules. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | 8.70 - 8.90 | Doublet (d) | 2.5 - 3.0 | 1H |
| H-4 | 8.35 - 8.55 | Doublet of Doublets (dd) | 8.5 - 9.0, 2.5 - 3.0 | 1H |
| H-3 | 7.95 - 8.15 | Doublet (d) | 8.5 - 9.0 | 1H |
| -OCH₃ | 3.90 - 4.10 | Singlet (s) | - | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 163.0 - 165.0 |
| C-5 | 148.0 - 150.0 |
| C-1 | 140.0 - 142.0 |
| C-3 | 135.0 - 137.0 |
| C-6 | 128.0 - 130.0 |
| C-4 | 125.0 - 127.0 |
| C-2 | 92.0 - 94.0 |
| -OCH₃ | 53.0 - 55.0 |
Experimental Protocols
The following is a general experimental protocol for acquiring the ¹H and ¹³C NMR spectra of an aromatic compound like this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the solid sample of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Finalizing the Sample: Cap the NMR tube securely and gently invert it several times to ensure a homogenous solution.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: The NMR spectra should be recorded on a high-resolution nuclear magnetic resonance spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent. The sample is then shimmed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Data Acquisition:
-
A standard one-pulse ¹H NMR experiment is performed.
-
The spectral width should be set to encompass the expected chemical shift range for all proton signals (typically 0-12 ppm for this type of molecule).
-
The number of scans can be varied to achieve an adequate signal-to-noise ratio, with 16 or 32 scans being a common starting point.
-
The relaxation delay should be set to an appropriate value (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans.
-
-
¹³C NMR Data Acquisition:
-
A standard proton-decoupled ¹³C NMR experiment is performed.
-
The spectral width should be set to cover the expected range for all carbon signals (typically 0-170 ppm).
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
A relaxation delay of 2-5 seconds is generally sufficient.
-
Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is then corrected to be flat.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Analysis:
-
¹H NMR: The integrals of the peaks are calculated to determine the relative number of protons corresponding to each signal. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) of the signals are determined to elucidate the connectivity of the protons.
-
¹³C NMR: The chemical shifts of the carbon signals are identified and assigned to the respective carbon atoms in the molecule.
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.
Mass Spectrometry Fragmentation of Methyl 2-iodo-5-nitrobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation behavior of Methyl 2-iodo-5-nitrobenzoate. The content herein is based on established principles of mass spectrometry and the known fragmentation patterns of structurally related aromatic compounds. This document is intended to serve as a valuable resource for the identification and characterization of this and similar molecules in various research and development settings.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
Electron ionization of this compound (molecular weight: 307.03 g/mol ) is expected to produce a molecular ion peak, followed by a series of characteristic fragmentation pathways. The fragmentation is primarily dictated by the lability of the carbon-iodine bond, the nitro group, and the methyl ester functionality. The presence of substituents at the ortho and meta positions relative to each other may also influence fragmentation through potential "ortho effects," though the direct interaction between an iodo and a nitro group in this configuration is not extensively documented.
Key Fragmentation Pathways
The primary fragmentation events anticipated for this compound are:
-
Loss of an Iodine Radical (I•): The C-I bond is the weakest bond in the molecule and is expected to cleave readily, resulting in a highly stable fragment.
-
Loss of a Methoxy Radical (•OCH3): A common fragmentation pathway for methyl esters, leading to the formation of a stable benzoyl cation.
-
Loss of Nitric Oxide (NO•) and Nitrogen Dioxide (NO2•): Characteristic fragmentations of nitroaromatic compounds.
-
Sequential Fragmentations: Smaller fragments can be formed through the sequential loss of neutral molecules (e.g., CO) from the initial fragment ions.
Predicted Mass Spectrum Data
The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their anticipated relative abundance in the electron ionization mass spectrum of this compound. The relative abundances are predicted based on the expected stability of the fragment ions.
| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance (%) |
| 307 | [M]+• | [C8H6INO4]+• | 40 |
| 276 | [M - •OCH3]+ | [C7H3INO3]+ | 80 |
| 180 | [M - I•]+ | [C8H6NO4]+ | 100 (Base Peak) |
| 150 | [M - I• - NO]+ | [C8H6NO3]+ | 30 |
| 134 | [M - I• - NO2]+ | [C8H6O2]+ | 60 |
| 104 | [C7H4O]+ | [C6H4CO]+ | 50 |
| 76 | [C6H4]+ | [C6H4]+ | 25 |
Experimental Protocols for GC-MS Analysis
The following is a general protocol for the analysis of a semi-volatile organic compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Data Acquisition and Analysis
-
Acquire the data using the instrument's data acquisition software.
-
Process the acquired data to identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern for structural confirmation.
Visualized Fragmentation Pathways
The following diagrams illustrate the predicted major fragmentation pathways of this compound upon electron ionization.
Caption: Primary fragmentation pathway involving the initial loss of an iodine radical.
Caption: Alternative fragmentation initiated by the loss of a methoxy radical.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be characterized by distinct losses of its primary functional groups. The facile cleavage of the carbon-iodine bond is anticipated to yield the base peak in the spectrum. The information and protocols provided in this guide offer a solid foundation for the analytical characterization of this compound and will aid researchers in the structural elucidation of related novel molecules. Experimental verification is recommended to confirm these predicted fragmentation patterns.
An In-depth Technical Guide to the Infrared Spectrum Analysis of Methyl 2-iodo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of Methyl 2-iodo-5-nitrobenzoate. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predictive analysis based on the characteristic absorption frequencies of its constituent functional groups. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Infrared Absorption Data
The infrared spectrum of this compound is characterized by the vibrational modes of its primary functional groups: an aromatic nitro group, a methyl ester, and an iodo-substituted benzene ring. The expected absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100-3000 | Medium to Weak | Aromatic C-H Stretch | Aromatic Ring |
| ~2955 | Weak | Aliphatic C-H Stretch | Methyl Ester (CH₃) |
| 1760-1690 | Strong | C=O Carbonyl Stretch | Methyl Ester |
| 1600-1585 & 1500-1400 | Medium to Weak | C=C Ring Stretching | Aromatic Ring |
| 1550-1475 | Strong | Asymmetric N-O Stretch | Nitro Group |
| 1360-1290 | Strong | Symmetric N-O Stretch | Nitro Group |
| 1320-1210 | Strong | Asymmetric C-O Stretch | Methyl Ester |
| ~1200 | Strong | C-O Stretch | Ester Linkage |
| 1000-650 | Medium to Strong | C-H Out-of-plane Bending | Aromatic Ring |
| Below 600 | Medium to Strong | C-I Stretch | Iodo Group |
Note: The exact positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring and the physical state of the sample.
Key Spectral Features and Interpretation
The presence of a nitro group is typically confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bond.[1][2][3] For aromatic nitro compounds, these bands are expected between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[1][3]
The methyl ester functional group will be evident by a strong, sharp peak in the carbonyl region (1760-1690 cm⁻¹) due to the C=O stretching vibration.[4][5] Additionally, strong bands corresponding to the C-O stretching vibrations of the ester linkage are expected around 1320-1210 cm⁻¹ and near 1200 cm⁻¹.[4][6]
The aromatic nature of the molecule will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1400 cm⁻¹ region.[7] The substitution pattern on the benzene ring influences the pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region.[7]
The carbon-iodine (C-I) bond stretch is expected at lower frequencies, typically below 600 cm⁻¹, and may be difficult to observe with standard mid-IR spectrometers.
Experimental Protocol: Acquiring the Infrared Spectrum
The following protocol describes a standard method for obtaining the infrared spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.
Objective: To obtain a high-quality mid-infrared spectrum of this compound.
Apparatus:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II ATR).
-
Spatula
-
Kimwipes
-
Isopropyl alcohol or acetone for cleaning
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and powered on. Allow the instrument to warm up according to the manufacturer's specifications to ensure stability.
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with no sample on the ATR crystal. This spectrum measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.
-
Pressure Application: Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.
-
Cleaning: After the measurement is complete, raise the press arm and carefully clean the sample from the ATR crystal using a Kimwipe and an appropriate solvent like isopropyl alcohol or acetone.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the analysis and interpretation of the infrared spectrum of this compound.
Caption: Workflow for IR spectral analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
An In-Depth Technical Guide on the Electronic Effects of the Nitro Group in Methyl 2-iodo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic effects of the nitro group in the aromatic system of methyl 2-iodo-5-nitrobenzoate. The interplay of inductive and resonance effects of the substituents significantly influences the electron density distribution within the benzene ring, thereby dictating its reactivity and physicochemical properties. This document delves into the quantitative assessment of these effects, outlines relevant experimental methodologies, and provides a theoretical framework for understanding the molecule's behavior.
Introduction to Electronic Effects
The electronic landscape of an aromatic ring is profoundly shaped by its substituents. These effects are broadly categorized into two types: inductive and resonance effects. The inductive effect is the transmission of charge through a chain of atoms by electrostatic induction, while the resonance effect involves the delocalization of π-electrons across the conjugated system. In this compound, the iodo, nitro, and methyl ester groups each contribute uniquely to the overall electronic character of the molecule.
Quantitative Analysis of Substituent Effects
The electronic influence of substituents can be quantified using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent. The Hammett equation, log(K/K₀) = ρσ, relates the equilibrium constant (K) of a reaction for a substituted reactant to the equilibrium constant (K₀) of the unsubstituted reactant through the reaction constant (ρ) and the substituent constant (σ).
The key substituents in this compound are the iodo group at the ortho position, the nitro group at the meta position relative to the iodo group and para to the ester, and the methyl ester group itself. For the purpose of this analysis, we will consider the electronic effects of the iodo and nitro groups on the reactivity of the benzene ring.
| Substituent | Hammett Constant (σ) | Inductive Effect (F) | Resonance Effect (R) |
| Iodo (I) | |||
| σ_meta = +0.35 | +0.40 | -0.19 | |
| σ_para = +0.28 | |||
| Nitro (NO₂) | |||
| σ_meta = +0.71 | +0.67 | +0.16 | |
| σ_para = +0.78 |
Table 1: Quantitative Electronic Parameters of Iodo and Nitro Substituents. This table summarizes the Hammett constants (σ) and the Swain-Lupton parameters for inductive (F) and resonance (R) effects for the iodo and nitro groups. Positive values indicate electron-withdrawing effects.
Qualitative Analysis of Electronic Effects
The electronic behavior of this compound is a result of the combined influence of its substituents.
-
Nitro Group (NO₂): The nitro group is a strong electron-withdrawing group due to both a powerful inductive effect (-I) and a significant resonance effect (-M). The nitrogen atom, being highly electronegative and bonded to two oxygen atoms, strongly pulls electron density from the ring through the sigma bond. Furthermore, the π-system of the nitro group can delocalize the π-electrons of the benzene ring, further depleting the ring of electron density, particularly at the ortho and para positions relative to itself.
-
Iodo Group (I): The iodo group exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to the electronegativity of iodine. However, it is also capable of donating electron density to the aromatic ring through a resonance effect (+M) via its lone pairs of electrons. For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating overall.
-
Methyl Ester Group (COOCH₃): The methyl ester group is an electron-withdrawing group, primarily through a resonance effect (-M) and to a lesser extent, an inductive effect (-I). The carbonyl group can withdraw π-electron density from the ring.
The following diagram illustrates the interplay of these electronic effects:
Figure 1: Interplay of Electronic Effects. This diagram illustrates the dominant inductive and resonance effects exerted by the nitro, iodo, and methyl ester substituents on the aromatic ring of this compound.
Predicted Spectroscopic Data
Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 | 8.6 - 8.8 | d | 1H |
| H-4 | 8.3 - 8.5 | dd | 1H |
| H-3 | 7.9 - 8.1 | d | 1H |
| OCH₃ | ~3.9 | s | 3H |
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~164 |
| C-5 (C-NO₂) | ~148 |
| C-1 (C-COOCH₃) | ~135 |
| C-3 | ~132 |
| C-4 | ~128 |
| C-6 | ~125 |
| C-2 (C-I) | ~92 |
| OCH₃ | ~53 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts. These tables provide the predicted chemical shifts for the protons and carbons of this compound. The downfield shifts of the aromatic protons and carbons are indicative of the strong electron-withdrawing nature of the substituents.
Experimental Protocols
The synthesis and analysis of this compound involve standard organic chemistry techniques.
Synthesis of this compound
A plausible synthetic route to this compound starts from 2-amino-5-nitrobenzoic acid.
Materials:
-
2-amino-5-nitrobenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Methanol (CH₃OH)
-
Hydrochloric acid (HCl)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: Dissolve 2-amino-5-nitrobenzoic acid in a mixture of water and concentrated sulfuric acid, and cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Iodination (Sandmeyer-type reaction): In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate of 2-iodo-5-nitrobenzoic acid will form. Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.
-
Work-up: Cool the reaction mixture and decolorize it by adding a small amount of sodium thiosulfate. Filter the crude 2-iodo-5-nitrobenzoic acid and wash it with cold water.
-
Esterification: Suspend the crude 2-iodo-5-nitrobenzoic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for several hours.
-
Isolation and Purification: After cooling, pour the reaction mixture into water and extract the product with diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.
The following workflow diagram outlines the synthetic process:
Figure 2: Synthetic Workflow. This diagram illustrates the key steps in a plausible synthesis of this compound from 2-amino-5-nitrobenzoic acid.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phasing, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum, referencing to the CDCl₃ solvent peak (δ 77.16 ppm).
Computational Analysis
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure of this compound. By calculating the molecular orbitals and the electrostatic potential map, we can visualize the electron distribution and predict sites of electrophilic and nucleophilic attack.
A DFT calculation would likely show a significant polarization of the molecule, with high electron density on the oxygen atoms of the nitro and ester groups, and a corresponding electron deficiency on the aromatic ring, particularly at the carbons ortho and para to the nitro group. The electrostatic potential map would visually confirm the electron-withdrawing nature of the substituents.
The logical relationship for this computational analysis is as follows:
Figure 3: Computational Workflow. This diagram outlines the logical flow for a computational analysis of the electronic properties of this compound using Density Functional Theory.
Conclusion
The electronic character of this compound is dominated by the strong electron-withdrawing effects of the nitro and methyl ester groups, which are only slightly counteracted by the weak resonance donation from the iodo substituent. This results in a highly electron-deficient aromatic ring, which has significant implications for its reactivity, particularly its reduced susceptibility to electrophilic aromatic substitution and increased susceptibility to nucleophilic aromatic substitution. The quantitative data from Hammett constants, coupled with the qualitative understanding of inductive and resonance effects, provides a robust framework for predicting and interpreting the chemical behavior of this molecule in various applications, including drug design and materials science.
An In-depth Technical Guide on the Discovery and Historical Synthesis of Methyl 2-iodo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The strategic importance of halogenated and nitrated aromatic compounds in organic synthesis cannot be overstated. These functionalities are instrumental in a wide array of coupling reactions and nucleophilic substitutions, making them foundational building blocks for drug discovery and material science. Methyl 2-iodo-5-nitrobenzoate, with its unique arrangement of functional groups, presents a versatile platform for molecular elaboration. The electron-withdrawing nature of the nitro group and the ester, coupled with the reactivity of the carbon-iodine bond, allows for selective and sequential chemical modifications.
This guide will focus on the most plausible and historically relevant synthetic route to this compound, which involves a two-step process: the nitration of 2-iodobenzoic acid followed by the esterification of the resulting 2-iodo-5-nitrobenzoic acid.
Historical Synthesis Pathway
The synthesis of this compound is most logically achieved through a sequential process involving two key transformations:
-
Nitration of 2-Iodobenzoic Acid: The introduction of a nitro group onto the aromatic ring of 2-iodobenzoic acid.
-
Esterification of 2-iodo-5-nitrobenzoic Acid: The conversion of the carboxylic acid functionality to its corresponding methyl ester.
This pathway is favored due to the directing effects of the substituents on the benzene ring. The carboxyl and iodo groups are ortho, para-directing, however, the strong activating nature of the nitro group introduction is typically performed under harsh conditions. A plausible alternative, the iodination of a pre-nitrated benzoic acid derivative, is also considered.
Synthesis Workflow Diagram
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are detailed methodologies for the key experimental steps, derived from established procedures for analogous transformations.
Synthesis of 2-iodo-5-nitrobenzoic Acid (Nitration of 2-Iodobenzoic Acid)
This procedure is adapted from the known methods of nitrating aromatic carboxylic acids.
Materials:
-
2-Iodobenzoic acid
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Distilled water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a measured amount of 2-iodobenzoic acid to concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add the nitrating mixture dropwise to the solution of 2-iodobenzoic acid in sulfuric acid. The temperature of the reaction mixture should be maintained between 0 and 10 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes, and then allow it to warm to room temperature and stir for another 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
The precipitated solid, 2-iodo-5-nitrobenzoic acid, is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.
Synthesis of this compound (Fischer Esterification)
This protocol follows the principles of the Fischer-Speier esterification.
Materials:
-
2-iodo-5-nitrobenzoic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 2-iodo-5-nitrobenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Quantitative Data
While specific experimental data for the synthesis of this compound is not extensively reported in readily available literature, the following table summarizes typical data for the starting materials and analogous compounds. This information is crucial for characterization and for predicting the properties of the target molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 162-164 | - |
| 2-iodo-5-nitrobenzoic Acid | C₇H₄INO₄ | 293.02 | 197-198 | - |
| Methyl 2-iodobenzoate | C₈H₇IO₂ | 262.04 | 29-31 | 145-147 (at 20 mmHg) |
| Methyl 3-nitrobenzoate | C₈H₇NO₄ | 181.15 | 78 | 279 |
| This compound | C₈H₆INO₄ | 307.04 | Not reported | Not reported |
Conclusion
The synthesis of this compound, a compound of significant interest for synthetic chemists, can be reliably achieved through a well-established two-step synthetic sequence: nitration of 2-iodobenzoic acid followed by Fischer esterification. While the historical record of its first synthesis is not clearly documented, the logical application of fundamental organic reactions provides a clear and efficient pathway to this valuable intermediate. The detailed protocols and compiled data in this guide offer a solid foundation for researchers and professionals in the field of drug development and materials science to produce and utilize this versatile chemical building block. Further research to fully characterize the physical and spectroscopic properties of this compound is warranted to expand its application in novel synthetic endeavors.
An In-depth Technical Guide to Methyl 2-iodo-5-nitrobenzoate: Synthesis, Properties, and Applications in Drug Development
For Immediate Release
This technical guide provides a comprehensive overview of Methyl 2-iodo-5-nitrobenzoate, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its role as a building block in the creation of targeted therapeutics, including Poly (ADP-ribose) polymerase (PARP) inhibitors.
Core Compound Information
Chemical Name: this compound
CAS Number: 112239-00-6
Molecular Structure:
Physicochemical and Computational Data
The properties of this compound are summarized in the table below, providing essential data for its handling, application in synthesis, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₈H₆INO₄ | - |
| Molecular Weight | 307.04 g/mol | [1] |
| Appearance | Pale yellow solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents | - |
| SMILES | COC(=O)C1=C(I)C=C(C=C1)--INVALID-LINK--[O-] | - |
| InChI | InChI=1S/C8H6INO4/c1-14-8(12)5-2-3-6(10(13)14)4-7(5)9/h2-4H,1H3 | - |
| LogP | 2.3 | [1] |
| Topological Polar Surface Area (TPSA) | 72.1 Ų | [1] |
| Number of Hydrogen Bond Acceptors | 4 | - |
| Number of Hydrogen Bond Donors | 0 | - |
| Number of Rotatable Bonds | 2 | - |
Detailed Experimental Protocols for Synthesis
The synthesis of this compound can be achieved through a two-step process starting from 2-amino-5-nitrobenzoic acid. The first step involves a Sandmeyer reaction to introduce the iodine atom, followed by a Fischer esterification to form the methyl ester.
Step 1: Synthesis of 2-iodo-5-nitrobenzoic acid via Sandmeyer Reaction
This procedure is adapted from established protocols for the iodination of aminobenzoic acids.
Materials:
-
2-amino-5-nitrobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask, suspend 2-amino-5-nitrobenzoic acid in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5 °C to ensure the formation of the diazonium salt. Stir for an additional 30 minutes at this temperature.
-
In a separate beaker, dissolve potassium iodide in water. Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for one hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature. If a dark color due to excess iodine is present, add a small amount of sodium thiosulfate solution until the color disappears.
-
The precipitated solid, 2-iodo-5-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Synthesis of this compound via Fischer Esterification
This procedure follows the principles of Fischer-Speier esterification.
Materials:
-
2-iodo-5-nitrobenzoic acid (from Step 1)
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the dried 2-iodo-5-nitrobenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Applications in Drug Development: A Precursor to PARP Inhibitors
This compound and its analogs are valuable intermediates in the synthesis of complex pharmaceutical compounds. A notable application is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. While a direct synthesis of a marketed drug from the title compound is not prominently documented, the closely related analog, methyl 5-fluoro-2-methyl-3-nitrobenzoate, is a key intermediate in the synthesis of the PARP inhibitor Rucaparib.[2] This highlights the utility of this structural motif in constructing the core of PARP inhibitors.
The PARP Signaling Pathway and Inhibition
PARP enzymes, particularly PARP-1 and PARP-2, play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which upon DNA replication, result in the formation of DSBs. The inability to repair these DSBs through the defective HR pathway leads to cell death, a concept known as synthetic lethality.[3]
The following diagram illustrates the general workflow for the synthesis of a PARP inhibitor and the point at which an intermediate like this compound would be utilized.
Caption: Synthetic workflow from an intermediate to a PARP inhibitor and its mechanism of action.
The following diagram illustrates the logical relationship in the mechanism of action of PARP inhibitors in BRCA-deficient cancer cells.
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Conclusion
This compound is a versatile and valuable chemical intermediate for the pharmaceutical industry. Its synthesis from readily available starting materials is achievable through well-established chemical transformations. The structural features of this compound make it an ideal building block for the synthesis of complex, biologically active molecules, most notably demonstrated by the role of its analogs in the development of PARP inhibitors for cancer therapy. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
References
Methyl 2-iodo-5-nitrobenzoate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for Methyl 2-iodo-5-nitrobenzoate. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages information on structurally similar molecules to provide valuable insights. Furthermore, it details robust experimental protocols for determining the solubility and stability of this compound, enabling researchers to generate precise data for their specific applications.
Core Physicochemical Properties
| Property | Data | Source |
| Molecular Formula | C₈H₆INO₄ | N/A |
| Molecular Weight | 307.04 g/mol | N/A |
| CAS Number | 112239-00-6 | N/A |
Stability Profile
While specific stability data for this compound is not extensively published, general information for related nitroaromatic compounds indicates that it is stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area away from incompatible materials.[1] The nitro group and the iodine substituent on the aromatic ring are key determinants of its reactivity and stability.
Thermal Stability:
Nitroaromatic compounds are known to be energetic materials, and their thermal stability is a critical safety parameter.[2] The decomposition of these compounds is typically exothermic and can be violent at elevated temperatures.[3] The presence of both a nitro group and a halogen can influence the decomposition pathway.[4] For instance, in a study of nitrobenzyl halogenides, bromide derivatives were found to be less stable than their chloride counterparts, and ortho isomers were less stable than meta and para isomers.[4]
Comparative Thermal Stability of Related Nitroaromatic Compounds
| Compound | Decomposition Onset (°C) |
| 2,4,6-Trinitrotoluene (TNT) | ~245-255 |
| 2,4-Dinitrotoluene (DNT) | ~250-280 |
| 1,3,5-Trinitrobenzene (TNB) | ~310 |
Note: This data is for comparative purposes to illustrate the general thermal behavior of nitroaromatic compounds.[2]
Chemical Stability (Hydrolysis):
The ester functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 2-iodo-5-nitrobenzoic acid and methanol. The rate of hydrolysis is influenced by pH and temperature. Studies on the hydrolysis of related compounds, such as methyl ortho-nitrobenzoate, have been conducted to understand the kinetics of this degradation pathway.[5] The hydrolysis can be either acid-catalyzed or base-catalyzed (saponification).[6]
Solubility Characteristics
Qualitative Solubility of a Structurally Similar Compound (Methyl 3-nitrobenzoate)
| Solvent | Solubility |
| Water | Insoluble |
| Hot Ethanol | Soluble |
Note: This data is for a related compound and should be used as a general indicator.[7]
To obtain precise solubility data, experimental determination is necessary.
Experimental Protocols
Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
This protocol outlines a general method for determining the thermal decomposition profile of this compound.
Caption: Workflow for Determining Thermal Stability using DSC.
Determination of Solubility by the Isothermal Shake-Flask Method
This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.
Caption: Workflow for Solubility Determination via Shake-Flask Method.
Determination of Hydrolytic Stability
This protocol provides a general approach to assessing the rate of hydrolysis of this compound.
Caption: Workflow for Determining Hydrolytic Stability.
References
Methodological & Application
synthesis of Methyl 2-iodo-5-nitrobenzoate from 2-iodo-5-nitrobenzoic acid
Introduction
Methyl 2-iodo-5-nitrobenzoate is a valuable intermediate in the synthesis of a variety of organic compounds, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the iodo, nitro, and ester functional groups provides multiple reaction sites for further chemical transformations. This application note describes a detailed protocol for the synthesis of this compound from 2-iodo-5-nitrobenzoic acid via a Fischer-Speier esterification. This acid-catalyzed esterification is a robust and widely used method for the conversion of carboxylic acids to their corresponding esters.
The reaction proceeds by the protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of methanol. The subsequent elimination of water, driven by the use of excess methanol and an acid catalyst, yields the desired ester. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a straightforward and efficient method for the preparation of this key building block.
Reaction Scheme
Caption: General reaction scheme for the Fischer-Speier esterification of 2-iodo-5-nitrobenzoic acid with methanol.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Appearance |
| 2-Iodo-5-nitrobenzoic acid | C₇H₄INO₄ | 293.02 | 19230-50-3 | Light yellow to white crystalline solid |
| This compound | C₈H₆INO₄ | 307.04 | 112239-00-6 | Yellowish solid |
| Methanol | CH₄O | 32.04 | 67-56-1 | Colorless liquid |
| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Colorless, viscous liquid |
Table 1: Physical and chemical properties of reactants and product.
| Parameter | Value |
| Typical Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (approx. 65 °C) |
| Expected Yield | 85-95% |
Table 2: Typical reaction parameters and expected yield.
Experimental Protocol
Materials:
-
2-iodo-5-nitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodo-5-nitrobenzoic acid (5.0 g, 17.06 mmol).
-
Add anhydrous methanol (50 mL) to the flask and stir until the acid is partially dissolved. Methanol acts as both the solvent and the reactant.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL, approx. 9.4 mmol) to the stirring mixture. The addition is exothermic and should be done with caution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Water (2 x 30 mL)
-
Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acidic catalyst. Be cautious of gas evolution (CO₂).
-
Brine (30 mL)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Optional): The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) if required.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is extremely corrosive and must be handled with extreme care in a fume hood.
-
Methanol is flammable and toxic; handle it in a well-ventilated area.
-
The work-up procedure involving sodium bicarbonate will produce carbon dioxide gas; ensure adequate venting of the separatory funnel.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-iodo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures. This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide has become an indispensable tool in medicinal chemistry and materials science due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of starting materials.
These application notes provide a detailed protocol for the Suzuki coupling reaction of Methyl 2-iodo-5-nitrobenzoate. This substrate is an attractive building block in organic synthesis, featuring an electron-withdrawing nitro group and a methyl ester, which can be further manipulated. The presence of these functional groups requires careful optimization of reaction conditions to achieve high yields and minimize side reactions. The following protocol is a representative procedure based on established methods for similar aryl iodides.
Reaction Principle and Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Recommended Reaction Conditions
The successful execution of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For a substrate like this compound, which is an electron-deficient aryl iodide, several palladium catalyst systems can be effective. Below is a summary of typical reaction conditions that can serve as a starting point for optimization.
| Parameter | Recommended Conditions | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic acid or Arylboronic acid pinacol ester | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] | 2-5 mol% |
| Ligand (if using Pd(OAc)₂) | Triphenylphosphine (PPh₃) or other phosphine ligands (e.g., SPhos, XPhos) | 4-10 mol% |
| Base | Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃) | 2.0 - 3.0 equivalents |
| Solvent System | Dioxane/Water (4:1), Toluene/Water (4:1), or DMF | Anhydrous and degassed solvents are recommended. |
| Reaction Temperature | 80 - 110 °C | The optimal temperature may vary depending on the specific substrates and catalyst system. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the vessel.
-
Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and degassed water (in a 4:1 ratio) to the reaction vessel via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Heck Reaction of Methyl 2-iodo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting the Heck reaction using Methyl 2-iodo-5-nitrobenzoate as the aryl halide substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, widely utilized in the synthesis of complex organic molecules in pharmaceutical and materials science research.[1][2] this compound is a suitable substrate for this reaction due to the high reactivity of the carbon-iodine bond, which is further activated by the electron-withdrawing nitro group.
Overview of the Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[1] The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the catalyst.[2]
Key Reaction Parameters
Several factors influence the outcome of the Heck reaction, including the choice of catalyst, ligand, base, solvent, and reaction temperature. For an electron-deficient substrate like this compound, these parameters are critical for achieving high yields and selectivity.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[3] Other common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1]
-
Ligand: Phosphine ligands are often employed to stabilize the palladium catalyst and modulate its reactivity. For electron-deficient aryl halides, triphenylphosphine (PPh₃) is a standard choice. In some cases, the reaction can proceed without a ligand, particularly with highly reactive aryl iodides.
-
Base: A base is required to neutralize the hydrogen halide formed during the catalytic cycle. Both organic bases, such as triethylamine (NEt₃), and inorganic bases, like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), are effective.[1][3]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the dissolution of the reactants and catalyst.[3][4]
-
Alkene: Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.[1]
Data Summary of Heck Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of this compound with representative alkenes, based on established protocols for structurally similar electron-deficient aryl iodides.
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Methyl Acrylate | Pd(OAc)₂ (5) | - | Na₂CO₃ (2.0) | DMF | 100-110 | 4-12 | High | [3] (adapted) |
| This compound | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | NEt₃ (2.0) | DMF | 100 | 8-16 | High | General Protocol |
| This compound | n-Butyl Acrylate | Pd(OAc)₂ (5) | - | K₂CO₃ (2.0) | NMP | 120 | 6-12 | High | [4] (adapted) |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Methyl Acrylate | Pd(OAc)₂ (5) | - | Na₂CO₃ (2.0) | DMF | 100-110 | 4-12 | >90 | [3] |
Experimental Protocols
Protocol 1: Heck Reaction of this compound with Methyl Acrylate
This protocol describes a representative ligand-free Heck reaction using methyl acrylate as the coupling partner.
Materials and Equipment:
-
This compound
-
Methyl Acrylate
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Sodium Carbonate (Na₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography system
Reagent Preparation and Stoichiometry (0.5 mmol scale):
| Reagent | Role | MW ( g/mol ) | Equivalents | Amount (mg) | Amount (mmol) | Volume (µL) |
| This compound | Aryl Halide | 321.04 | 1.0 | 160.5 | 0.5 | - |
| Methyl Acrylate | Alkene | 86.09 | 1.5 | 64.6 | 0.75 | 72 |
| Palladium(II) Acetate | Catalyst | 224.50 | 0.05 (5 mol%) | 5.6 | 0.025 | - |
| Sodium Carbonate | Base | 105.99 | 2.0 | 106.0 | 1.0 | - |
| DMF | Solvent | 73.09 | - | - | - | 2.5 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (160.5 mg, 0.5 mmol), Palladium(II) Acetate (5.6 mg, 0.025 mmol), and Sodium Carbonate (106.0 mg, 1.0 mmol).[3]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[3]
-
Addition of Reagents: Add anhydrous DMF (2.5 mL) followed by methyl acrylate (72 µL, 0.75 mmol) via syringe.[3]
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 4-12 hours.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[3]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate to afford the pure product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
General Heck Reaction Workflow
The following diagram illustrates the general experimental workflow for the Heck reaction.
Influence of Reaction Parameters on Heck Reaction Outcome
This diagram illustrates the logical relationships between key reaction parameters and the outcome of the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Nitrogen Heterocycles from Methyl 2-iodo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of valuable nitrogen-containing heterocyclic compounds, specifically indoles and quinazolines, utilizing Methyl 2-iodo-5-nitrobenzoate as a versatile starting material. The described methods leverage powerful palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling and Buchwald-Hartwig amination, followed by efficient cyclization steps.
Synthesis of Methyl 6-nitro-1H-indole-4-carboxylate via Sonogashira Coupling and Reductive Cyclization
This protocol outlines a two-step synthesis of a substituted indole derivative. The first step involves a Sonogashira coupling to form a carbon-carbon bond between this compound and a terminal alkyne. The resulting 2-alkynylnitrobenzene derivative is then subjected to reductive cyclization to afford the indole scaffold.
Experimental Protocol
Step 1: Sonogashira Coupling of this compound with Phenylacetylene
-
To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.06 equiv.).
-
Add anhydrous triethylamine (TEA) and anhydrous tetrahydrofuran (THF) (1:1 v/v).
-
To this stirred suspension, add phenylacetylene (1.2 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 5-nitro-2-(phenylethynyl)benzoate.
Step 2: Reductive Cyclization to Methyl 6-nitro-2-phenyl-1H-indole-4-carboxylate
-
Dissolve the Methyl 5-nitro-2-(phenylethynyl)benzoate (1.0 equiv.) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv.) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 6-nitro-2-phenyl-1H-indole-4-carboxylate.
Quantitative Data
| Step | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | TEA/THF | 60 | 12 | 85 |
| 2 | Methyl 5-nitro-2-(phenylethynyl)benzoate | SnCl₂·2H₂O | - | Ethanol | Reflux | 4 | 78 |
Reaction Workflow
Caption: Workflow for Indole Synthesis.
Synthesis of Methyl 2-(phenylamino)-5-nitrobenzoate and its Cyclization to a Quinazoline Precursor
This protocol describes the synthesis of a substituted N-aryl anthranilate derivative via a Buchwald-Hartwig amination, which can serve as a key intermediate for the synthesis of quinazolines and other related heterocycles.
Experimental Protocol
Step 1: Buchwald-Hartwig Amination of this compound with Aniline
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.08 equiv.).
-
Add anhydrous toluene to the tube.
-
Add aniline (1.2 equiv.) and sodium tert-butoxide (NaOtBu) (1.4 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 2-(phenylamino)-5-nitrobenzoate.
Quantitative Data
| Step | Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | 92 |
Reaction Workflow
Caption: Workflow for N-Arylation.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the starting material and the target heterocyclic systems, highlighting the key intermediate steps and reaction types.
Caption: Synthetic routes to heterocycles.
Application Notes and Protocols: The Versatile Role of Methyl 2-iodo-5-nitrobenzoate in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
Methyl 2-iodo-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring an iodine atom ortho to an ester and a nitro group meta to the iodide, provides multiple reaction sites for synthetic transformations. The electron-withdrawing nature of the nitro and ester groups activates the aryl iodide for various cross-coupling reactions, making it an ideal starting material for the synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two distinct classes of bioactive molecules: potential anticancer and antiviral agents, and inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key target in cancer immunotherapy.
Case Study 1: Synthesis of a Potential Anticancer and Antiviral Agent
This case study focuses on the synthesis of (N,N-dimethylaminoethyl)-2-iodo-5-nitro-benzamide, a compound designed with functionalities that suggest potential as an anticancer and antiviral agent. The synthetic strategy involves the amidation of the methyl ester of this compound.
Synthetic Workflow
Caption: Synthesis of (N,N-dimethylaminoethyl)-2-iodo-5-nitro-benzamide.
Quantitative Data
| Compound | Starting Material / Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| This compound | Starting Material | C₈H₆INO₄ | 307.04 | - | Solid |
| (N,N-dimethylaminoethyl)-2-iodo-5-nitro-benzamide | Product | C₁₁H₁₄IN₃O₃ | 363.15 | ~70 | Solid |
Experimental Protocol: Synthesis of (N,N-dimethylaminoethyl)-2-iodo-5-nitro-benzamide
Materials:
-
This compound
-
N,N-Dimethylethylenediamine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine
-
Water (deionized)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 2-iodo-5-nitrobenzoic acid (1 equivalent), prepared by the hydrolysis of this compound, in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add thionyl chloride (1.2 equivalents). Stir the reaction mixture at room temperature for 2 hours to form the acid chloride.
-
Amidation: Cool the reaction mixture to 0 °C. To this solution, add triethylamine (1.1 equivalents) followed by a solution of N,N-dimethylethylenediamine (1.1 equivalents) in DCM, added dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and basify to a pH of 12 using a 2M NaOH solution. Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to yield (N,N-dimethylaminoethyl)-2-iodo-5-nitro-benzamide.
Case Study 2: Synthesis of a Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitor Intermediate
This case study illustrates the application of this compound in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry, to synthesize an intermediate for a Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor. HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy.[1]
Signaling Pathway Context
Caption: Simplified HPK1 signaling pathway in T-cells.
Synthetic Workflow
Caption: Synthesis of an HPK1 inhibitor intermediate via Suzuki coupling.
Quantitative Data
| Compound | Starting Material / Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Catalyst | Base |
| This compound | Starting Material | C₈H₆INO₄ | 307.04 | - | - |
| 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Coupling Partner | C₁₁H₁₉BO₃ | 210.08 | - | - |
| Methyl 2-(3,6-dihydro-2H-pyran-4-yl)-5-nitrobenzoate | Product | C₁₃H₁₃NO₅ | 263.25 | Pd(dppf)Cl₂·DCM | K₂CO₃ |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Degassing: In a reaction vessel, prepare a solution of this compound (1.0 equivalent), 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equivalent), and potassium carbonate (2.5 equivalents) in a 3:1 mixture of dioxane and water. Degas the solution by bubbling with nitrogen or argon for 30 minutes.
-
Catalyst Addition: To the degassed solution, add Pd(dppf)Cl₂·DCM (0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor its progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain Methyl 2-(3,6-dihydro-2H-pyran-4-yl)-5-nitrobenzoate.
Conclusion
This compound has demonstrated its utility as a key building block in the synthesis of diverse and medicinally relevant compounds. The protocols provided herein for amidation and Suzuki-Miyaura coupling reactions offer robust starting points for the synthesis of novel potential therapeutics. The strategic placement of reactive functional groups on this scaffold allows for the facile introduction of molecular complexity, making it an invaluable tool for researchers in the field of drug discovery and development. Further exploration of its reactivity is anticipated to yield a wider array of bioactive molecules.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-iodo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of Methyl 2-iodo-5-nitrobenzoate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by the iodo, nitro, and methyl ester functionalities. The carbon-iodine bond is particularly amenable to the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed reactions.
This guide outlines protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. While specific literature on this compound is limited, the following protocols are based on well-established procedures for structurally similar and electronically analogous aryl iodides.[1][2][3] These notes are intended to serve as a comprehensive starting point for reaction optimization and the synthesis of novel derivatives.
General Considerations
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by both steric and electronic factors. The presence of the ortho-ester group can introduce steric hindrance, potentially requiring the use of bulky phosphine ligands to facilitate the reaction.[4] The electron-withdrawing nitro group can impact the rate of oxidative addition to the palladium(0) center.[1] Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[5] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 100 | 18 | 90-98 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 80 | 10 | 88-96 |
Yields are estimated based on reactions with similar substrates and may require optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst, the ligand (if applicable), and the base (see Table 1).[3]
-
Add the degassed solvent system to the flask.[3]
-
Heat the reaction mixture to the specified temperature with vigorous stirring.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-iodo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup for the Buchwald-Hartwig amination of Methyl 2-iodo-5-nitrobenzoate. This reaction is a valuable transformation for the synthesis of N-substituted 2-amino-5-nitrobenzoates, which are important intermediates in medicinal chemistry and materials science. The presence of both an ortho-ester and a meta-nitro group on the aryl iodide substrate presents unique challenges, necessitating careful optimization of reaction conditions.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1] For an electron-deficient substrate such as this compound, the reaction requires a carefully selected catalytic system to achieve high yields and avoid side reactions. The electron-withdrawing nature of the nitro group can influence the reactivity of the aryl iodide and the stability of the reaction intermediates.[2]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the palladium(0) catalyst.[2] The choice of ligand is critical to facilitate these steps and prevent catalyst deactivation.
dot graph "Buchwald_Hartwig_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", height=0.4, width=1.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.7];
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#34A853"]; PdII [label="Ar-Pd(II)-I(Ln)", fillcolor="#F1F3F4"]; AmineCoord [label="Amine\nCoordination", shape=plaintext, fontcolor="#4285F4"]; PdAmine [label="--INVALID-LINK--+", fillcolor="#F1F3F4"]; Deprot [label="Deprotonation\n(Base)", shape=plaintext, fontcolor="#EA4335"]; PdAmido [label="Ar-Pd(II)-NR'R''(Ln)", fillcolor="#F1F3F4"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#FBBC05"]; Product [label="Ar-NR'R''", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="Ar-I"]; OxAdd -> PdII; PdII -> AmineCoord [label="HNR'R''"]; AmineCoord -> PdAmine; PdAmine -> Deprot; Deprot -> PdAmido; PdAmido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } . Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
Based on established procedures for the amination of electron-deficient aryl iodides, the following protocols can be applied for the Buchwald-Hartwig amination of this compound with various amines. It is important to note that reaction conditions, particularly the choice of ligand and base, may require optimization for different amine coupling partners.
General Procedure for Small-Scale Reactions
-
Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), and the phosphine ligand.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., sodium tert-butoxide or cesium carbonate) and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Amine Addition: Add the amine (1.1-1.5 equiv) via syringe. If the amine is a solid, it can be added in the first step with the other solid reagents.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at the specified temperature and stir for the indicated time.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of this compound with different classes of amines. Optimization may be necessary to achieve the best results.
| Parameter | Aromatic Amines (e.g., Aniline) | Aliphatic Amines (e.g., n-Hexylamine) | Secondary Cyclic Amines (e.g., Morpholine) |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | XPhos (2-4 mol%) or RuPhos (2-4 mol%) | BrettPhos (3-6 mol%) or Xantphos (3-6 mol%) | Xantphos (2-4 mol%) or Josiphos (2-4 mol%) |
| Base | Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv) | Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv) | Potassium phosphate (K₃PO₄) (1.5-2.0 equiv) |
| Solvent | Toluene or Dioxane | Dioxane or Tetrahydrofuran (THF) | Toluene or Dioxane |
| Temperature | 80-110 °C | 60-100 °C | 80-110 °C |
| Reaction Time | 12-24 hours | 8-18 hours | 12-24 hours |
Note on Substrate Reactivity: The presence of the nitro group makes the aryl iodide highly electron-deficient. While this can facilitate the initial oxidative addition step, it can also lead to side reactions. For instance, some studies have reported difficulties with the amination of substrates bearing a nitro group, such as p-nitroaniline, under certain catalytic conditions.[3] Therefore, careful monitoring of the reaction is crucial.
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.
-
The organic solvents used are flammable and should be handled in a well-ventilated fume hood.
-
The bases used, such as sodium tert-butoxide, are corrosive and should be handled with appropriate personal protective equipment.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols for Methyl 2-iodo-5-nitrobenzoate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-iodo-5-nitrobenzoate is a substituted aromatic compound with significant potential as a versatile building block in the synthesis of novel agrochemicals. Its trifunctional nature, featuring an iodo group, a nitro group, and a methyl ester, allows for a diverse range of chemical transformations. The presence of an aryl iodide facilitates transition metal-catalyzed cross-coupling reactions, a powerful tool for constructing complex molecular architectures. The nitro group can be readily reduced to an amino group, providing a key handle for the introduction of various pharmacophores. Furthermore, the methyl ester can be hydrolyzed or converted to amides, expanding the synthetic possibilities. These reactive sites make this compound a valuable intermediate for the development of new herbicides, fungicides, and insecticides.[1][2] This document provides detailed application notes and synthetic protocols for the utilization of this compound in the synthesis of potential agrochemical candidates.
Potential Agrochemical Applications
While specific agrochemical products directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Based on the known reactivity of its functional groups, this intermediate can be employed in the synthesis of several classes of agrochemicals.
-
Herbicides: The synthesis of novel sulfonylurea or other enzyme-inhibiting herbicides can be explored. The amino group, obtained from the reduction of the nitro group, is a common feature in many commercial herbicides.
-
Fungicides: Nitroaromatic compounds are known to exhibit antifungal properties.[3] this compound can serve as a scaffold to develop new fungicides, potentially acting through mechanisms like the generation of reactive oxygen species or enzyme inhibition.
-
Insecticides: Although the insecticidal potential is less certain, the introduction of specific toxophores through cross-coupling reactions at the iodo position could lead to the discovery of new insecticidal compounds.
Experimental Protocols
The following protocols describe the synthesis of hypothetical agrochemical candidates starting from this compound. These are generalized procedures and may require optimization for specific target molecules.
Protocol 1: Synthesis of a Hypothetical Phenyl-Pyridinamine Herbicide Candidate
This protocol outlines a multi-step synthesis of a potential herbicide candidate, leveraging a Suzuki coupling reaction followed by nitro group reduction and amidation.
Step 1: Suzuki Coupling of this compound with Pyridine-3-boronic acid
-
Reaction: To a solution of this compound (1.0 eq) in a 3:1 mixture of toluene and water is added pyridine-3-boronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Conditions: The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours under an argon atmosphere.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 5-nitro-2-(pyridin-3-yl)benzoate.
Step 2: Reduction of the Nitro Group
-
Reaction: To a solution of Methyl 5-nitro-2-(pyridin-3-yl)benzoate (1.0 eq) in ethanol is added tin(II) chloride dihydrate (5.0 eq).
-
Conditions: The reaction mixture is stirred at 70 °C for 4 hours.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product, Methyl 5-amino-2-(pyridin-3-yl)benzoate, is used in the next step without further purification or can be purified by crystallization.
Step 3: Amidation with a Carboxylic Acid
-
Reaction: To a solution of Methyl 5-amino-2-(pyridin-3-yl)benzoate (1.0 eq) and a desired carboxylic acid (1.1 eq) in dichloromethane is added N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Conditions: The reaction mixture is stirred at room temperature for 16 hours.
-
Work-up: The reaction mixture is diluted with dichloromethane and washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Purification: The final product is purified by column chromatography or recrystallization.
Quantitative Data Summary (Hypothetical)
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | Methyl 5-nitro-2-(pyridin-3-yl)benzoate | This compound | Pyridine-3-boronic acid, K₂CO₃, Pd(PPh₃)₄ | 85 | >95 |
| 2 | Methyl 5-amino-2-(pyridin-3-yl)benzoate | Methyl 5-nitro-2-(pyridin-3-yl)benzoate | SnCl₂·2H₂O | 92 | >90 |
| 3 | Final Amide Product | Methyl 5-amino-2-(pyridin-3-yl)benzoate | Carboxylic Acid, EDC, DMAP | 78 | >98 |
Protocol 2: Synthesis of a Potential Fungicide Candidate via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of a potential fungicide by displacing the iodo group with a sulfur nucleophile, a common strategy in the synthesis of bioactive molecules.
Step 1: Nucleophilic Aromatic Substitution with a Thiol
-
Reaction: To a solution of this compound (1.0 eq) in dimethylformamide (DMF) is added a substituted thiol (e.g., 1,2,4-triazole-3-thiol) (1.2 eq) and potassium carbonate (2.0 eq).
-
Conditions: The reaction mixture is heated to 100 °C for 8 hours.
-
Work-up: The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield Methyl 5-nitro-2-((1H-1,2,4-triazol-3-yl)thio)benzoate.
Quantitative Data Summary (Hypothetical)
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | Methyl 5-nitro-2-((1H-1,2,4-triazol-3-yl)thio)benzoate | This compound | 1,2,4-triazole-3-thiol, K₂CO₃ | 75 | >97 |
Visualizations
Caption: Synthetic workflow for a potential herbicide.
Caption: Synthetic pathway for a potential fungicide.
Disclaimer
The application notes and protocols provided herein are based on established principles of organic chemistry and the known reactivity of related compounds. The specific reactions and their outcomes are hypothetical and intended for research and development purposes only. All experimental work should be conducted by qualified personnel in a suitably equipped laboratory, with appropriate safety precautions in place. The synthesized compounds would require extensive biological screening to determine their actual agrochemical efficacy and safety profiles.
References
Application Notes: Reduction of the Nitro Group in Methyl 2-iodo-5-nitrobenzoate
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis. These anilines are pivotal intermediates in the production of a vast array of pharmaceuticals, agrochemicals, and dyes. This document provides detailed protocols for the reduction of the nitro group in Methyl 2-iodo-5-nitrobenzoate to yield Methyl 2-amino-5-iodobenzoate. The presence of an iodo-substituent requires careful selection of the reduction method to avoid undesired side reactions, such as hydrodehalogenation. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a comparative overview of common and effective methodologies.
Data Presentation: Comparison of Reduction Protocols
The selection of a reducing agent is critical for achieving a high yield and purity while preserving the iodide functional group. The following table summarizes common methods for the reduction of aromatic nitro groups, with considerations for the specific substrate, this compound.
| Method | Reagents & Catalyst | Solvent(s) | Temperature | Reaction Time (h) | Typical Yield (%) | Notes |
| Metal/Acid Reduction | Tin(II) Chloride (SnCl₂·2H₂O), HCl | Ethanol, Ethyl Acetate | Reflux | 2-6 | 85-95 | A classic, reliable, and mild method for reducing nitro groups without affecting aryl halides.[1][2][3] |
| Metal/Acid Reduction | Iron (Fe) powder, Acetic Acid | Ethanol, Water, Acetic Acid | Reflux | 1-4 | 90-98 | An inexpensive, effective, and environmentally benign method that is highly chemoselective and tolerates halides well.[2][4][5] |
| Catalytic Hydrogenation | H₂ (gas), Raney Nickel | Methanol, Ethanol | Room Temp. | 4-16 | 80-95 | Raney Nickel is often preferred over Palladium on Carbon (Pd/C) to minimize the risk of dehalogenation of the aryl iodide.[2] |
| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C | Methanol, Ethanol | Room Temp. | 2-12 | Variable | Highly efficient, but carries a significant risk of hydrodehalogenation (loss of the iodine atom), which can reduce yield of the desired product.[2] |
Experimental Protocols
Two robust and reliable methods for the reduction of this compound are detailed below.
Protocol 1: Reduction using Tin(II) Chloride (Stannous Chloride)
This method is highly effective and generally provides a clean conversion with straightforward workup.[1][2][3]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (15-20 mL per gram of substrate).
-
Reagent Addition: To this solution, add Tin(II) chloride dihydrate (4.0-5.0 eq).
-
Reaction Initiation: Cool the flask in an ice bath and slowly add concentrated HCl (2.0-3.0 eq). After the addition is complete, equip the flask with a reflux condenser.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 8-9. Be cautious as CO₂ gas will evolve.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain pure Methyl 2-amino-5-iodobenzoate.
Protocol 2: Reduction using Iron Powder in Acetic Acid
This protocol is an economical and environmentally friendly alternative that demonstrates high chemoselectivity.[2][4][5]
Materials:
-
This compound
-
Iron (Fe) powder (<325 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Ethyl Acetate
-
Celite® (or another filter aid)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a solvent mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:1 ratio, 20 mL total per gram of substrate).
-
Reagent Addition: Add iron powder (4.0-5.0 eq) to the suspension.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (80-90°C) with vigorous stirring. Monitor the reaction's completion by TLC (typically 1-4 hours).[5]
-
Workup: After the starting material has been consumed, cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts and excess iron powder. Wash the filter cake thoroughly with ethyl acetate.
-
Neutralization: Transfer the filtrate to a separatory funnel and carefully wash with saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude Methyl 2-amino-5-iodobenzoate can be further purified by recrystallization or silica gel chromatography if required.
Mandatory Visualization
The following diagrams illustrate the chemical transformation and a generalized workflow for the reduction protocols described.
Caption: Chemical transformation of the nitro group.
Caption: Generalized experimental workflow for the reduction.
References
- 1. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 4. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for the Synthesis of Substituted Benzamides Using Methyl 2-iodo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of a diverse range of substituted benzamides starting from the versatile building block, Methyl 2-iodo-5-nitrobenzoate. The methodologies described herein leverage powerful palladium-catalyzed cross-coupling reactions and standard amidation procedures, offering a robust platform for the generation of compound libraries for drug discovery and development. Substituted benzamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide array of biological activities, including but not limited to, inhibition of poly(ADP-ribose) polymerase (PARP) and various kinases.[1][2][3][4]
Synthetic Strategies
The synthesis of substituted benzamides from this compound can be efficiently achieved through two primary strategic pathways:
-
Suzuki-Miyaura Coupling followed by Amidation: This approach involves the initial palladium-catalyzed cross-coupling of this compound with a variety of aryl or heteroaryl boronic acids to introduce structural diversity at the 2-position. The resulting methyl 2-aryl-5-nitrobenzoate intermediate is then converted to the corresponding benzamide through reaction with a primary or secondary amine.
-
Buchwald-Hartwig Amination followed by Amidation: This strategy begins with the palladium-catalyzed amination of this compound to introduce a nitrogen-based substituent at the 2-position. Subsequent conversion of the methyl ester to the amide yields the desired N-substituted benzamide derivatives.
A third, more direct approach involves the direct amidation of the methyl ester of this compound. However, this method is generally more suitable for the synthesis of the parent 2-iodo-5-nitrobenzamide or for amines that are robust enough to withstand the reaction conditions without participating in undesired side reactions with the aryl iodide.
Data Presentation
The following tables summarize representative quantitative data for the key synthetic transformations involved in the synthesis of substituted benzamides from this compound. Please note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 12 | ~90[5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 16 | ~85 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 8 | ~88 |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ | Dioxane | 10 | ~92 |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 18 | ~85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 12 | ~90 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ | Toluene | 16 | ~88 |
| 4 | n-Butylamine | Pd₂(dba)₃ (2) | JohnPhos (4) | LiHMDS | THF | 10 | ~92 |
Table 3: Amidation of Methyl 2-aryl-5-nitrobenzoates
| Entry | Amine | Coupling Reagent | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | HATU, DIPEA | DMF | 4 | ~95 |
| 2 | Piperidine | EDC, HOBt | DCM | 6 | ~92 |
| 3 | Aniline | T3P | Ethyl Acetate | 8 | ~88 |
| 4 | Ammonium Hydroxide | - (Direct Aminolysis) | Methanol | 24 | ~80 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed 4:1:1 mixture of toluene:ethanol:water to the flask.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford methyl 2-phenyl-5-nitrobenzoate.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene, followed by this compound and aniline via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 2-(phenylamino)-5-nitrobenzoate.[6]
Protocol 3: Amidation of Methyl 2-phenyl-5-nitrobenzoate with Benzylamine
Materials:
-
Methyl 2-phenyl-5-nitrobenzoate (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve methyl 2-phenyl-5-nitrobenzoate in anhydrous DMF in a round-bottom flask.
-
Add benzylamine and DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford N-benzyl-2-phenyl-5-nitrobenzamide.
Visualizations
Synthetic Workflow
Caption: General synthetic workflows for substituted benzamides.
PARP Inhibition Signaling Pathway
Many substituted benzamides function as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response pathway.
Caption: PARP inhibition and synthetic lethality mechanism.
References
- 1. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | MDPI [mdpi.com]
- 3. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Troubleshooting & Optimization
common side reactions in the synthesis of Methyl 2-iodo-5-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-iodo-5-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and direct method for synthesizing this compound is through the electrophilic nitration of methyl 2-iodobenzoate. In this reaction, a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, is used to introduce a nitro group onto the aromatic ring. The iodine atom and the methyl ester group on the starting material direct the position of the incoming nitro group.
Q2: What are the primary side reactions to be aware of during this synthesis?
The primary side reactions in the synthesis of this compound via nitration of methyl 2-iodobenzoate include:
-
Formation of Isomeric Byproducts: The directing effects of the substituents can lead to the formation of other positional isomers, such as Methyl 2-iodo-3-nitrobenzoate and Methyl 2-iodo-6-nitrobenzoate.
-
Dinitration: Under harsh reaction conditions, such as elevated temperatures or a high concentration of the nitrating agent, a second nitro group can be introduced to the aromatic ring, resulting in dinitrated byproducts.
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, the final product may be contaminated with the starting material, methyl 2-iodobenzoate.
Q3: Why is temperature control so critical during the nitration process?
Maintaining a low temperature (typically between 0-5 °C) during the addition of the nitrating mixture is crucial for several reasons:
-
To Control the Exothermic Reaction: The nitration of aromatic compounds is a highly exothermic process. Inadequate temperature control can lead to a rapid increase in temperature, promoting the formation of undesirable side products, including dinitrated compounds.
-
To Enhance Regioselectivity: Lower temperatures favor the desired kinetic product, increasing the yield of this compound over other isomers.
-
Safety: Runaway reactions can pose a significant safety hazard in the laboratory.
Q4: How can I purify the crude this compound?
The most common method for purifying the crude product is recrystallization. A suitable solvent system, often a mixture of ethanol and water, can be used to selectively crystallize the desired product, leaving the majority of the isomeric byproducts and other impurities in the mother liquor. Column chromatography can also be employed for more challenging separations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Loss of product during work-up and purification. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. 2. Strictly maintain the reaction temperature in the recommended range (e.g., 0-5 °C) during the addition of the nitrating agent. 3. Minimize transfers and use appropriate amounts of cold solvent for washing during filtration. |
| Presence of Multiple Spots on TLC After Reaction | 1. Formation of isomeric byproducts. 2. Formation of dinitrated byproducts. 3. Presence of unreacted starting material. | 1. Optimize the reaction temperature and the rate of addition of the nitrating mixture to improve selectivity. 2. Use a less concentrated nitrating agent or reduce the reaction time. 3. Ensure the reaction is stirred for the recommended duration and that the stoichiometry of the reagents is correct. |
| Product is an Oil Instead of a Solid | 1. High level of impurities, particularly isomeric byproducts. 2. Presence of residual solvent or water. | 1. Attempt to purify a small sample by column chromatography to isolate the desired product and induce crystallization. 2. Ensure the product is thoroughly dried under vacuum. |
| Dark-colored Product | 1. Reaction temperature was too high, leading to decomposition. 2. Impurities in the starting materials. | 1. Maintain strict temperature control throughout the reaction. 2. Use high-purity starting materials. The crude product can often be decolorized by treating with activated charcoal during recrystallization. |
Experimental Protocol: Synthesis of this compound
This protocol describes a representative procedure for the nitration of methyl 2-iodobenzoate.
Materials:
-
Methyl 2-iodobenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Ethanol
-
Sodium Bicarbonate (5% aqueous solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add methyl 2-iodobenzoate to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture to 0 °C.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of methyl 2-iodobenzoate over a period of 30-60 minutes. It is critical to maintain the reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. The crude product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral. Further wash the solid with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold deionized water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
Data Presentation
Table 1: Common Byproducts and Their Potential Yields
| Compound | Structure | Typical Yield Range (%) | Notes |
| This compound (Desired Product) | 60-80 | Yield is highly dependent on reaction conditions. | |
| Methyl 2-iodo-3-nitrobenzoate (Isomer) | 5-15 | Formation is favored by slightly higher temperatures. | |
| Methyl 2-iodo-6-nitrobenzoate (Isomer) | 1-5 | Generally a minor byproduct due to steric hindrance. | |
| Dinitrated Products | <1-10 | Yield increases significantly with higher temperatures and excess nitrating agent. | |
| Methyl 2-iodobenzoate (Starting Material) | Variable | Presence indicates an incomplete reaction. |
Note: The yield ranges provided are estimates and can vary significantly based on the specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Logical relationship of reactants, conditions, and products in the synthesis.
Technical Support Center: Purification of Crude Methyl 2-iodo-5-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Methyl 2-iodo-5-nitrobenzoate. The information provided is based on established principles of organic chemistry and purification techniques for analogous compounds, as specific literature on this particular molecule is limited.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions.
Issue 1: Oily Product Instead of Crystalline Solid After Synthesis
| Potential Cause | Troubleshooting Steps |
| High Impurity Content: Significant amounts of byproducts or residual starting materials can inhibit crystallization. Common impurities may include positional isomers (e.g., Methyl 4-iodo-3-nitrobenzoate) and potentially di-iodinated or di-nitrated species. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. - If the product remains oily, consider purification by column chromatography as a first step to remove the bulk of the impurities.[1] - Perform a solvent wash with a non-polar solvent like hexane to remove less polar impurities. |
| Residual Solvent: Trapped solvent from the reaction workup can prevent solidification. | - Ensure the crude product is thoroughly dried under vacuum before attempting purification. |
| Low Melting Point: The combination of impurities may be depressing the melting point of the mixture, resulting in an oil at room temperature. | - Try cooling the flask in an ice bath or refrigerator to see if solidification occurs. |
Issue 2: Low Recovery Yield After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. | - Select a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2] For similar compounds, mixtures like ethanol/water or ethyl acetate/hexane are often effective.[3][4] - Perform small-scale solubility tests with a variety of solvents before committing to a large-scale recrystallization. |
| Excessive Solvent Used: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor.[2] | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] |
| Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, product can be lost. | - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] |
| Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation. | - After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[2] |
Issue 3: Persistent Colored Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Formation of Nitrophenolic Byproducts: These are common, highly colored impurities in nitration reactions. | - During recrystallization, add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[5] Be aware that charcoal can also adsorb some of the desired product. |
| Oxidation or Degradation Products: The compound may be sensitive to heat or air, leading to colored degradation products. | - If discoloration is a persistent issue, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: Based on the synthesis of related compounds, the most common impurities are likely to be:
-
Positional Isomers: Formation of other isomers where the iodo and nitro groups are at different positions on the benzene ring. The separation of these isomers can be challenging due to similar physical properties.[6]
-
Unreacted Starting Materials: Incomplete iodination or nitration can leave residual starting materials in the crude product.
-
Di-substituted Byproducts: Over-reaction can lead to the formation of di-iodinated or di-nitrated products.[1]
-
Hydrolysis Product: The ester can potentially hydrolyze to the corresponding carboxylic acid (2-iodo-5-nitrobenzoic acid), especially if purification conditions are not anhydrous.
Q2: Which purification method is better for this compound: recrystallization or column chromatography?
A2: The choice of purification method depends on the nature and quantity of the impurities:
-
Recrystallization is often a good first choice for removing small amounts of impurities and for large-scale purification, provided a suitable solvent system can be found. It is generally faster and less solvent-intensive than chromatography.
-
Column Chromatography is recommended when recrystallization fails to remove impurities effectively, particularly when dealing with impurities that have very similar solubility profiles to the desired product (e.g., positional isomers).[2] It is also the preferred method if the crude product is an oil that will not crystallize.[1][2]
Q3: What are some good starting solvent systems for recrystallization?
A3: For compounds with similar functionalities (esters, nitro groups, aromatic rings), common recrystallization solvents include:
-
Single Solvents: Ethanol, methanol, or ethyl acetate.
-
Mixed Solvent Systems: Ethanol/water, methanol/water, or ethyl acetate/hexane.[3][4] A mixed solvent system can be particularly effective for achieving the desired solubility profile.[5]
Q4: How can I monitor the purity of my product during purification?
A4: The most common methods for monitoring purity are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to assess the number of components in a mixture and to track the progress of a column chromatography separation. A single spot on the TLC plate is indicative of a pure compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity and is excellent for separating and quantifying closely related isomers.[7][8]
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. A broad or depressed melting point indicates the presence of impurities.[2]
Quantitative Data for Analogous Compound Purification
Table 1: Illustrative Recrystallization Data for a Nitrobenzoic Acid Derivative [2]
| Solvent System | Crude Purity (%) | Purity after One Recrystallization (%) | Typical Recovery Yield (%) |
| Ethanol/Water (1:1) | ~85 | >95 | 70-85 |
| Methanol | ~85 | >95 | 65-80 |
| Ethyl Acetate/Hexane | ~85 | >96 | 75-90 |
Table 2: Illustrative Column Chromatography Data for a Nitrobenzoic Acid Derivative
| Stationary Phase | Mobile Phase (Eluent) | Crude Purity (%) | Purity after Column Chromatography (%) | Typical Recovery Yield (%) |
| Silica Gel | Ethyl Acetate/Hexane Gradient (e.g., 10% to 30% Ethyl Acetate) | ~70 | >98 | 60-85 |
| Silica Gel | Dichloromethane/Methanol Gradient (e.g., 1% to 5% Methanol) | ~70 | >98 | 65-90 |
Experimental Protocols
The following are general protocols for the two main purification techniques. These should be optimized for the specific case of this compound.
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent while stirring and heating until the solid is completely dissolved.[2]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution briefly and then perform a hot filtration to remove the charcoal.[5]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[2]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: General Flash Column Chromatography Procedure
-
Mobile Phase Selection: Using TLC, determine a solvent system (mobile phase) that provides good separation of the desired compound from its impurities. A typical Rf value for the product should be around 0.2-0.4.[2]
-
Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent.[2]
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If a more polar solvent is used, adsorb the sample onto a small amount of silica gel and dry it before loading.[2]
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure to push the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[2]
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision logic for purification of crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Sonogashira Coupling of Substituted Aryl Iodides
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of substituted aryl iodides with terminal alkynes.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a Sonogashira coupling reaction? A Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction requires a palladium catalyst, often a copper(I) co-catalyst, and an amine base in a suitable solvent.[2][3] While traditional methods require anhydrous and anaerobic conditions, newer protocols have been developed that can be performed under milder conditions, sometimes even in water.[1][3]
Q2: Why is my reaction failing or giving a very low yield? What are the first things to check? Complete reaction failure is often due to inactive catalysts, poor quality reagents, or improper reaction setup.[4] Key initial checks include:
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Catalyst Activity: Ensure your palladium catalyst and copper(I) iodide are not degraded. Using fresh reagents is recommended.[4]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[4][5] It is critical to degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the setup and reaction.[4]
-
Reagent Purity: Impurities in the aryl iodide or alkyne can poison the catalyst. Purify starting materials if their quality is uncertain.[4]
Q3: What are the most common side reactions, and how can they be minimized? The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser-Hay coupling.[5] This is primarily an issue in copper-mediated Sonogashira reactions and can be minimized by rigorously excluding oxygen from the reaction mixture.[5] Running the reaction under copper-free conditions is another effective strategy to avoid this side product.[6]
Q4: How do substituents on the aryl iodide affect the reaction? The electronic nature of the substituent on the aryl iodide can influence the reaction rate. The oxidative addition of the aryl iodide to the Pd(0) complex is generally the rate-determining step.[5]
-
Electron-withdrawing groups can increase the reactivity of the aryl iodide, facilitating oxidative addition.[6] Activated aryl iodides with these groups often give excellent yields without side products.[7]
-
Electron-donating groups can decrease the reactivity. However, both electron-rich and electron-deficient aryl iodides have been shown to undergo coupling successfully, often providing good to excellent yields.[7][8][9]
-
Steric hindrance from ortho-substituents can lower the reaction yield compared to meta- and para-substituted counterparts.[8]
Q5: Is the copper co-catalyst always necessary? No, copper-free Sonogashira protocols have been developed to avoid issues like Glaser coupling.[6] In these systems, the base is believed to be directly involved in the deprotonation of the alkyne.[6] Copper-free reactions can be highly efficient, especially with the use of specific ligands or additives.[10]
Troubleshooting Guide
Problem: Low to No Product Yield
Q: I have confirmed my reagents are pure and the atmosphere is inert, but the yield is still low. How can I optimize the reaction conditions?
A: Systematic optimization of the catalyst system, solvent, base, and temperature can significantly improve yields.
-
Catalyst and Ligand Selection: While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, they may require high loadings (up to 5 mol%).[6] Modifying the ligand can enhance catalytic activity. Electron-rich and sterically bulky phosphine ligands can increase the rate of oxidative addition.[6] N-heterocyclic carbene (NHC) ligands are also highly effective replacements for phosphines.[6]
-
Solvent Choice: The solvent must dissolve all components.[4] Common choices include THF, DMF, and toluene.[4] However, the solvent can have a significant impact; for example, DMF has been reported to slow down certain Sonogashira reactions, while non-polar solvents like toluene can be highly effective.[4][11]
-
Base Selection: An amine base (e.g., triethylamine, diisopropylamine) is typically required to deprotonate the alkyne.[4] The choice of base can be critical, with some protocols showing poor yields with inorganic bases like K₂CO₃ at room temperature.[4] For copper-free systems, tetrabutylammonium acetate (TBAA) has been shown to be a highly effective base.[1][10]
-
Temperature Control: Aryl iodides are the most reactive of the aryl halides and can often react at room temperature.[1][4] However, for less reactive or sterically hindered substrates, heating may be necessary to promote the oxidative addition step.[5][12]
Problem: Formation of Side Products
Q: My TLC/GC-MS shows consumption of starting materials but multiple new spots, including a significant amount of alkyne homocoupling product. What should I do?
A: Alkyne homocoupling is a classic sign of oxygen contamination in a copper-catalyzed reaction.
-
Improve Inert Atmosphere: Ensure your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with inert gas) is thorough for all solvents and that the reaction is maintained under a positive pressure of nitrogen or argon.
-
Switch to a Copper-Free Protocol: If homocoupling persists, transitioning to a copper-free method is the most direct way to eliminate this side reaction.[7] These protocols often use alternative bases or additives to facilitate the catalytic cycle.[6][10]
Quantitative Data Summary
The tables below summarize the effects of various reaction parameters on the yield of Sonogashira couplings involving aryl iodides.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Entry | Aryl Iodide | Alkyne | Catalyst (mol%) | Ligand | Co-Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|---|
| 1 | Iodobenzene | Phenylacetylene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | None | Cs₂CO₃ | Dioxane | RT | 98 | [6] |
| 2 | 4-Iodotoluene | Phenylacetylene | Pd(OAc)₂ (2) | None | None | Bu₄NOAc | DMF | RT | 95 | [10] |
| 3 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | PPh₃ | CuI (4) | Et₃N | THF | RT | 92 | [13] |
| 4 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd-Salen Cplx (2) | Schiff Base | None | K₂CO₃ | Isopropanol | 25 | 96 | [14] |
| 5 | 2-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ (3) | PPh₃ | CuI (5) | Et₃N | DMF | 80 | 75 |[9] |
Table 2: Effect of Solvent and Base on Yield for the Coupling of 4-Iodotoluene and Phenylacetylene
| Entry | Catalyst (mol%) | Co-Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Pd/Fe₃O₄ (1) | None | Et₃N | Toluene | 130 | 93 | [11] |
| 2 | Pd/Fe₃O₄ (1) | None | Et₃N | THF | 130 | 63 | [11] |
| 3 | Pd/Fe₃O₄ (1) | None | Et₃N | MeCN | 130 | 64 | [11] |
| 4 | Pd(OAc)₂ (2) | None | Bu₄NOAc | DMF | RT | 95 | [10] |
| 5 | Pd(OAc)₂ (2) | None | K₂CO₃ | DMF | RT | <10 | [10] |
| 6 | CuI (5) / PPh₃ (15) | None | KOH | Water | 140 | 96 | |
Experimental Protocols
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a general procedure and may require optimization for specific substrates.[2]
Materials:
-
Aryl iodide (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)
-
Amine base (e.g., triethylamine, diisopropylamine, 2-3 eq)
Procedure:
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar, add the aryl iodide, palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the amine base and the terminal alkyne.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is adapted for reactions where copper-mediated side reactions are a concern.[10]
Materials:
-
Aryl iodide (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Tetrabutylammonium acetate (Bu₄NOAc, 1.5 eq)
-
Anhydrous, degassed DMF
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl iodide, Pd(OAc)₂, and Bu₄NOAc to a dry reaction vessel.
-
Reagent Addition: Add anhydrous, degassed DMF, followed by the terminal alkyne.
-
Reaction: Seal the vessel and stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizations
Caption: Dual catalytic cycle of the Sonogashira reaction.[13]
Caption: General experimental workflow for Sonogashira coupling.[2]
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 11. books.lucp.net [books.lucp.net]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
degradation pathways of Methyl 2-iodo-5-nitrobenzoate under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the potential degradation of Methyl 2-iodo-5-nitrobenzoate under common reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups on this compound that are susceptible to degradation?
A1: this compound has three main functional groups on a benzene ring that can be reactive under certain experimental conditions:
-
Methyl Ester (-COOCH₃): Susceptible to hydrolysis under acidic or basic conditions.
-
Nitro Group (-NO₂): Can be reduced to an amino group (-NH₂) by various reducing agents, particularly in the presence of metal catalysts.
-
Iodo Group (-I): The carbon-iodine bond can be cleaved, leading to dehalogenation, especially in the presence of catalysts like palladium, or under reductive conditions.
Q2: Under what conditions is the methyl ester group likely to hydrolyze?
A2: The methyl ester group is prone to hydrolysis, which converts it to a carboxylic acid. This reaction is typically accelerated by:
-
Basic Conditions: Saponification with bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will readily hydrolyze the ester to the corresponding carboxylate salt.[1] Subsequent acidification will yield the carboxylic acid.
-
Acidic Conditions: Strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can catalyze the hydrolysis of the ester, particularly in the presence of water and at elevated temperatures.
Q3: What are common side reactions observed during Suzuki-Miyaura coupling reactions with this compound?
A3: When using this compound in Suzuki-Miyaura coupling reactions, two common side reactions involving its degradation are:
-
Dehalogenation: The iodo group can be reductively removed to yield Methyl 5-nitrobenzoate. This is often promoted by the phosphine ligands and the base used in the coupling reaction.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine, especially if a palladium catalyst is used with a hydrogen source present in the reaction mixture.
Q4: Can the nitro group be selectively reduced without affecting the iodo and ester groups?
A4: Yes, selective reduction of the nitro group is a common transformation. This can typically be achieved using reagents like:
-
Tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl. [2]
-
Iron (Fe) or Zinc (Zn) powder in acidic media.
-
Catalytic hydrogenation (H₂ gas) with a suitable catalyst like Palladium on carbon (Pd/C). [2] However, care must be taken as prolonged reaction times or harsh conditions with Pd/C can also lead to dehalogenation.
Troubleshooting Guides
Issue 1: Unexpected Formation of 2-Iodo-5-nitrobenzoic acid
-
Symptom: Your reaction mixture shows a significant amount of a more polar byproduct, identified as 2-Iodo-5-nitrobenzoic acid, and a lower than expected yield of your desired product.
-
Probable Cause: Hydrolysis of the methyl ester group. This is likely if your reaction conditions involve the presence of water with either acidic or basic reagents, or if the reaction is run at a high temperature for an extended period.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize water content.
-
Control pH: If possible, maintain a neutral pH to avoid acid or base-catalyzed hydrolysis.
-
Lower Reaction Temperature: If the reaction kinetics permit, try running the experiment at a lower temperature to reduce the rate of hydrolysis.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation is complete to prevent prolonged exposure to conditions that favor hydrolysis.
-
Issue 2: Formation of Dehalogenated Byproduct (Methyl 5-nitrobenzoate)
-
Symptom: Mass spectrometry or NMR analysis of your crude product indicates the presence of Methyl 5-nitrobenzoate.
-
Probable Cause: Reductive deiodination of the starting material. This is a common side reaction in palladium-catalyzed cross-coupling reactions.
-
Troubleshooting Steps:
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can influence the rate of dehalogenation. Consider screening different ligands to find one that favors the desired coupling over the reductive cleavage.
-
Control Base and Solvent: The type and amount of base, as well as the solvent, can impact the extent of dehalogenation. Experiment with different base/solvent combinations.
-
Use a Scavenger for Reducing Species: In some cases, trace impurities can act as reducing agents. Ensuring high purity of all reagents can be beneficial.
-
Issue 3: Unwanted Reduction of the Nitro Group to an Amine
-
Symptom: Your product analysis reveals the presence of Methyl 2-iodo-5-aminobenzoate.
-
Probable Cause: The nitro group has been reduced. This is common in reactions that use reducing agents or certain catalytic systems (e.g., catalytic hydrogenation).
-
Troubleshooting Steps:
-
Avoid Strong Reducing Agents: If the reduction is unintentional, ensure that your reaction conditions do not include strong reducing agents.
-
Choose a Milder Catalyst: If using a metal catalyst, consider a less reactive one. For example, if dehalogenation is also a problem with Pd/C, a different catalyst might be necessary.
-
Limit Hydrogen Source: In catalytic reactions, be mindful of potential hydrogen sources in the reaction mixture (e.g., certain solvents or additives).
-
Data Presentation
Disclaimer: The following quantitative data is hypothetical and based on typical results for analogous compounds. It is intended for illustrative purposes and should be confirmed by experimental analysis.
Table 1: Influence of pH on the Rate of Hydrolysis of the Methyl Ester Group
| pH | Temperature (°C) | Reaction Time (h) | Approximate % Hydrolysis |
| 2 | 80 | 6 | ~ 40% |
| 7 | 80 | 6 | < 5% |
| 12 | 80 | 2 | > 95% |
Table 2: Common Byproducts in a Suzuki-Miyaura Coupling Reaction
| Byproduct | Potential Cause | Typical Yield Range |
| Methyl 5-nitrobenzoate | Dehalogenation | 5 - 20% |
| Methyl 2-iodo-5-aminobenzoate | Nitro group reduction | 0 - 15% |
| 2-Iodo-5-nitrobenzoic acid | Ester hydrolysis | < 10% (with anhydrous conditions) |
Experimental Protocols
Protocol 1: Basic Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent like methanol or a mixture of THF and water.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (2.0 - 3.0 eq).
-
Reaction: Heat the mixture to reflux and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid to the cooled solution until the pH is approximately 1-2. The product, 2-Iodo-5-nitrobenzoic acid, will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
Protocol 2: Reduction of the Nitro Group using Tin(II) Chloride
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture and carefully quench it by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A workflow for troubleshooting unexpected byproducts.
References
Technical Support Center: Troubleshooting Failed Heck Reactions with Electron-Deficient Aryl Iodides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for Heck reactions involving electron-deficient aryl iodides.
Frequently Asked Questions (FAQs)
Q1: Why is my Heck reaction with an electron-deficient aryl iodide failing or giving low yields?
A: While electron-deficient aryl iodides are generally more reactive in the oxidative addition step of the Heck reaction, failures or low yields can arise from several factors. Common culprits include catalyst deactivation (formation of palladium black), suboptimal reaction conditions (temperature, solvent, base), issues with ligand stability or concentration, and the purity of your starting materials.
Q2: I'm observing a black precipitate in my reaction flask. What is it and how can I prevent it?
A: The black precipitate is likely palladium black, which is aggregated and inactive Pd(0). This indicates catalyst decomposition and is a common reason for reaction failure. To prevent its formation, you can:
-
Use a stabilizing phosphine ligand: Ligands protect the Pd(0) center from aggregation.
-
Control the reaction temperature: Excessively high temperatures can accelerate catalyst decomposition.
-
Ensure an inert atmosphere: Oxygen can oxidize the active Pd(0) catalyst. Degas your solvents and maintain the reaction under an inert gas like argon or nitrogen.
-
Check the purity of your reagents: Impurities can poison the catalyst.
Q3: How critical is the choice of phosphine ligand for electron-deficient aryl iodides?
A: The phosphine ligand is crucial. It not only stabilizes the palladium catalyst but also influences its reactivity and selectivity. For electron-deficient aryl iodides, bulky and electron-rich phosphines are often beneficial as they promote the oxidative addition step and stabilize the resulting palladium complex. However, in some cases, ligandless conditions can also be effective. An incorrect ligand-to-palladium ratio can also inhibit the reaction.
Q4: What is the role of the base in the Heck reaction, and which one should I choose?
A: The base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle by neutralizing the hydrogen halide (HI) formed. Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc). The choice of base can significantly impact the reaction outcome, and its strength and solubility in the reaction solvent are critical factors. For sensitive substrates, a weaker base may be preferable to avoid side reactions.
Q5: Can the solvent affect the outcome of my Heck reaction?
A: Absolutely. The solvent plays a key role in solubilizing the reactants and the catalyst, and it can also influence the stability of the catalytic species. Polar aprotic solvents like DMF, DMAc, and NMP are commonly used and are often effective for Heck reactions. The polarity of the solvent can affect the reaction mechanism and regioselectivity.
Troubleshooting Guide
If you are experiencing low to no conversion in your Heck reaction, systematically evaluate the following parameters.
| Parameter | Potential Problem | Recommended Solution | Quantitative Impact Example (Hypothetical) |
| Catalyst | Palladium black formation (catalyst decomposition). | Lower the reaction temperature. Ensure rigorous exclusion of oxygen. Use a stabilizing phosphine ligand. | A reaction at 120°C showed 20% yield with significant palladium black, while at 100°C the yield increased to 75% with minimal decomposition. |
| Low catalyst loading. | Increase the catalyst loading incrementally (e.g., from 1 mol% to 2.5 mol%, then 5 mol%). | Increasing catalyst loading from 0.5 mol% to 2 mol% improved the yield of the coupling of 4-iodonitrobenzene with styrene from 45% to 90%. | |
| Ligand | Inappropriate ligand-to-palladium ratio. | For monodentate phosphine ligands, a 2:1 ratio to palladium is a good starting point. For bidentate ligands, a 1:1 ratio is typical. | A reaction with a 1:1 ligand-to-palladium ratio stalled at 30% conversion, while increasing the ratio to 2:1 resulted in >95% conversion. |
| Ligand degradation. | Use more robust phosphine ligands, particularly those that are less sensitive to air and moisture. | Switching from PPh₃ to the bulkier and more electron-rich P(o-tol)₃ increased the product yield from 50% to 85% due to enhanced catalyst stability. | |
| Base | Base is too weak or insoluble. | Switch to a stronger or more soluble base. For example, if NaOAc is ineffective, try K₂CO₃ or an organic amine like Et₃N. | Using NaOAc as a base resulted in a 40% yield, whereas switching to K₂CO₃ under the same conditions increased the yield to 88%. |
| Base is too strong, causing side reactions. | Use a weaker, non-nucleophilic base, such as a hindered amine (e.g., diisopropylethylamine - DIPEA). | A reaction with NaOH showed significant byproduct formation, while using Et₃N provided the desired product in 92% yield with high selectivity. | |
| Temperature | Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20°C increments. | Increasing the reaction temperature from 80°C to 100°C for the coupling of 4-iodobenzonitrile with methyl acrylate increased the yield from 30% to 85% within the same reaction time. |
| Reaction temperature is too high, causing decomposition. | Lower the reaction temperature and potentially extend the reaction time. | A reaction at 140°C gave a low yield of 25% with significant byproduct formation, while at 110°C the desired product was obtained in 80% yield. | |
| Solvent | Poor solubility of reactants or catalyst. | Switch to a more polar aprotic solvent like DMF, DMAc, or NMP. | A reaction in toluene gave only 15% yield, while switching to DMF under identical conditions resulted in an 89% yield. |
Experimental Protocols
Representative Protocol for the Heck Reaction of an Electron-Deficient Aryl Iodide with an Alkene
This protocol describes the coupling of 4-iodonitrobenzene with styrene.
Materials:
-
4-Iodonitrobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodonitrobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add anhydrous DMF (5 mL) via syringe, followed by styrene (1.2 mmol) and triethylamine (1.5 mmol).
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.
Visualizations
Troubleshooting Workflow for a Failed Heck Reaction
Caption: A systematic workflow for troubleshooting failed Heck reactions.
Catalytic Cycle of the Heck Reaction and Potential Failure Points
Caption: The Heck catalytic cycle with key steps and potential points of failure.
optimization of base and solvent for cross-coupling with Methyl 2-iodo-5-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of base and solvent for cross-coupling reactions with Methyl 2-iodo-5-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for a sterically hindered and electron-deficient substrate like this compound?
A1: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are all viable options for functionalizing this compound. The electron-withdrawing nitro group can facilitate the oxidative addition step in the catalytic cycle, which is often rate-limiting.[1][2] However, the steric hindrance from the ortho-iodo and meta-nitrobenzoate groups may require careful optimization of ligands and reaction conditions to achieve high yields.
Q2: How do the electron-withdrawing nitro and ester groups on this compound affect the reaction conditions?
A2: The electron-deficient nature of the aryl iodide generally makes the oxidative addition of the palladium catalyst easier.[1] This can lead to faster reaction rates compared to electron-rich aryl iodides. However, the strong electron-withdrawing properties of the nitro group can also make the resulting organopalladium intermediate more susceptible to side reactions. Additionally, the ester group may be sensitive to strongly basic or nucleophilic conditions, potentially leading to hydrolysis or other undesired transformations.[3]
Q3: What are the key parameters to consider when optimizing a cross-coupling reaction for this substrate?
A3: The critical parameters for optimization include the choice of palladium catalyst and ligand, the base, the solvent, the reaction temperature, and the concentration of reactants. The interplay between these factors is crucial for achieving high yield and selectivity. For instance, the choice of a bulky, electron-rich phosphine ligand can often promote the desired reductive elimination step and prevent side reactions.[4][5]
Q4: Are there any known incompatibilities of the nitro and ester functional groups with common cross-coupling reagents?
A4: Yes, certain strong bases like potassium tert-butoxide (KOtBu) can be incompatible with ester functionalities, leading to hydrolysis.[3] Similarly, highly nucleophilic conditions should be used with caution. The nitro group is generally stable under most cross-coupling conditions but can be reduced under certain catalytic systems, especially those employing nickel catalysts or harsh reducing agents.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution | Explanation |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air- and moisture-stable. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition. | Palladium catalysts, particularly Pd(0) species, can be sensitive to air and moisture, leading to the formation of inactive palladium black. |
| Inappropriate Base | Screen a variety of bases, including inorganic bases like K₂CO₃, K₃PO₄, Cs₂CO₃, and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). The solubility and strength of the base are critical. For Suzuki reactions, the base is crucial for the activation of the boronic acid.[6] | The base plays a key role in the catalytic cycle, often in the transmetalation step. Its effectiveness can be highly dependent on the solvent and substrates. |
| Poor Solvent Choice | Test a range of solvents or solvent mixtures. Common choices include toluene, dioxane, DMF, and THF. For Suzuki couplings, the addition of water can be beneficial.[1] | The solvent affects the solubility of all reaction components and can influence the stability and activity of the catalyst. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many cross-coupling reactions require heating to proceed at a reasonable rate. | Higher temperatures can overcome activation energy barriers for key steps in the catalytic cycle, such as oxidative addition and reductive elimination. |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
| Possible Cause | Recommended Solution | Explanation |
| Homocoupling of Boronic Acid (Suzuki) | Ensure the reaction mixture is thoroughly degassed to remove oxygen. Use a lower catalyst loading or a different palladium source. | The presence of oxygen can promote the homocoupling of boronic acids.[7] |
| Dehalogenation of Aryl Iodide | Use a non-protic solvent and a non-nucleophilic base. The choice of ligand can also influence the extent of dehalogenation. | Dehalogenation can occur via β-hydride elimination from a palladium-hydride intermediate, which can be formed from certain solvents or bases. |
| Glaser Coupling (Sonogashira) | Consider using copper-free Sonogashira conditions. If copper is necessary, use a lower loading of the copper co-catalyst. | The copper co-catalyst in Sonogashira reactions can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling). |
Experimental Protocols (Representative)
The following are generalized protocols based on common practices for similar substrates. Note: These are starting points and will likely require optimization for this compound.
Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of an aryl iodide with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Heck Coupling
This protocol outlines a general procedure for the coupling of an aryl iodide with an alkene.[8][9]
Materials:
-
This compound
-
Alkene (e.g., styrene, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, 2 equivalents)
-
Solvent (e.g., DMF or NMP)
Procedure:
-
In a reaction vessel, combine this compound, the palladium catalyst, and the ligand.
-
Purge the vessel with an inert gas.
-
Add the anhydrous, degassed solvent, followed by the base and the alkene.
-
Heat the mixture to the required temperature (often 100-140 °C).
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture.
-
Dilute with an organic solvent, wash with water, and purify as described for the Suzuki coupling.
Sonogashira Coupling
This protocol provides a standard method for the coupling of an aryl iodide with a terminal alkyne.[10][11][12]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Et₃N or DIPEA, 2-3 equivalents)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.
-
Add the degassed solvent and the base.
-
Add this compound and the terminal alkyne.
-
Heat the reaction mixture (typically 50-100 °C) until the starting material is consumed.
-
Work-up and purification are similar to the previously described methods.
Buchwald-Hartwig Amination
This protocol describes the coupling of an aryl iodide with an amine.[4]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos or a Buchwald ligand, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equivalents)
-
Solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium pre-catalyst, ligand, and base.
-
Add the solvent, followed by this compound and the amine.
-
Seal the tube and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress.
-
Upon completion, cool the reaction, and purify by filtration through a pad of celite and subsequent column chromatography.
Data on Analogous Reactions
Since specific quantitative data for this compound is scarce in the readily available literature, the following tables present data for analogous electron-deficient aryl iodides to provide a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of 1-iodo-4-nitrobenzene with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | 92 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 10 | 88 |
Table 2: Heck Coupling of 1-iodo-4-nitrobenzene with Styrene
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 120 | 16 | 78 |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | NMP | 130 | 12 | 85 |
| Pd/C (5) | - | K₂CO₃ (2) | DMAc | 140 | 24 | 72 |
Table 3: Sonogashira Coupling of 1-iodo-4-nitrobenzene with Phenylacetylene
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 6 | 95 |
| Pd(OAc)₂ (2) | CuI (5) | DIPEA (3) | DMF | 80 | 8 | 92 |
| PdCl₂(dppf) (3) | - (Copper-free) | TBAF (2) | Toluene | 100 | 12 | 88 |
Table 4: Buchwald-Hartwig Amination of 1-iodo-4-nitrobenzene with Morpholine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4) | Toluene | 100 | 18 | 90 |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 85 |
| Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 16 | 92 |
Visual Guides
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
strategies for selective functionalization of Methyl 2-iodo-5-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective functionalization of Methyl 2-iodo-5-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?
A1: The presence of the electron-withdrawing nitro (-NO₂) group and the methyl ester (-CO₂Me) group significantly impacts the reactivity of the aryl iodide. These groups make the aromatic ring electron-deficient, which generally facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.[1][2] The C-I bond, positioned ortho to the ester and meta to the nitro group, is highly activated towards insertion by a Pd(0) catalyst.[2][3] This enhanced electrophilicity often leads to higher reaction rates compared to electron-rich or neutral aryl halides.[2]
Q2: What are the primary palladium-catalyzed cross-coupling reactions used to functionalize this molecule?
A2: The most common and effective methods for functionalizing this compound include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[4]
-
Sonogashira Coupling: For creating C-C bonds with terminal alkynes.[5][6]
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines.[7][8]
Q3: Can the nitro group interfere with the reaction or be inadvertently reduced?
A3: While the nitro group is generally compatible with the standard conditions for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, it can be sensitive. Certain reducing agents or harsh reaction conditions, particularly catalytic hydrogenation (e.g., H₂ over Pd/C), can reduce the nitro group to an amine.[9] It is crucial to use reaction conditions that are chemoselective for the C-I bond functionalization. Standard cross-coupling protocols typically do not affect the nitro group.[10]
Q4: Is it possible to perform sequential cross-coupling reactions if other halogens are present on the ring?
A4: Yes, sequential cross-coupling is a powerful strategy for polyhalogenated arenes.[3][11][12] The feasibility depends on the differential reactivity of the carbon-halogen bonds. The typical order of reactivity for oxidative addition is C-I > C-Br > C-Cl.[13] Therefore, if this compound were further substituted with a bromine or chlorine atom, the C-I bond would react selectively under appropriate conditions, leaving the other halogen intact for a subsequent, different coupling reaction.[13]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Explanation |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure the catalyst is handled under an inert atmosphere. | Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture. Pre-catalysts like Buchwald's G3 or G4 systems can offer improved stability and activity.[14][15] |
| Poor Reagent Quality | Use high-purity, dry boronic acid. Consider using the corresponding boronic ester (e.g., pinacol ester), which is often more stable. | Boronic acids are susceptible to protodeboronation, a side reaction where the boronic acid is converted back to the corresponding hydrocarbon, especially in aqueous basic conditions.[2][16] |
| Ineffective Base/Solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[17][18] | The choice of base and solvent is critical and interdependent. For instance, stronger bases may be needed for less reactive partners, but they can also promote side reactions. Anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[19] |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen) before adding the catalyst.[16] | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote unwanted side reactions like the homocoupling of the boronic acid.[16] |
Issue 2: Failure or Side Reactions in Sonogashira Coupling
| Potential Cause | Troubleshooting Step | Explanation |
| Catalyst Poisoning | Ensure the alkyne and amine base are pure. Distill the amine base (e.g., triethylamine) if necessary. | Impurities in the reagents can poison the palladium or copper catalyst. Amine bases can oxidize over time, leading to reaction failure.[20] |
| Glaser Homocoupling | Minimize the concentration of the copper co-catalyst (CuI) and ensure the reaction is run under strictly anaerobic conditions. | The copper catalyst can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[1] |
| Low Reaction Rate | The presence of electron-withdrawing groups on the aryl iodide generally facilitates the reaction.[1][21] However, if the alkyne is sterically hindered or electronically deactivated, increasing the temperature or catalyst loading may be necessary.[22] | The electronic properties of both coupling partners affect the reaction kinetics. While the substrate is activated, the alkyne partner may be challenging. |
| Formation of Pd Black | Ensure proper degassing and consider a different solvent. Anecdotal evidence suggests that THF can sometimes promote the formation of palladium black.[20] | The precipitation of palladium black indicates catalyst decomposition and loss of catalytic activity. |
Issue 3: Incomplete Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate Ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[23][24] | The choice of ligand is critical for facilitating the catalytic cycle, especially the reductive elimination step. Different ligands are optimal for different classes of amines (primary, secondary, hindered).[7][10] |
| Base Incompatibility | Choose a base compatible with the substrates. Strong bases like NaOtBu or KOtBu are common, but weaker bases (Cs₂CO₃, K₃PO₄) may be required for base-sensitive functional groups.[10][25] | The base deprotonates the amine to form the active nucleophile but can also react with other functional groups on the substrates. Esters can be sensitive to strong alkoxide bases.[10] |
| Steric Hindrance | For sterically hindered amines or aryl halides, use ligands specifically designed to overcome these challenges, such as the Buchwald biarylphosphine ligands.[7][14] | Steric bulk around the reacting centers can slow or prevent the reaction. Advanced ligand systems are designed to create a more accessible catalytic center.[24] |
| Catalyst Deactivation | Use a stable pre-catalyst. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species.[10] | Incomplete reduction of the Pd(II) source or decomposition of the active catalyst will halt the reaction. Pre-catalysts often provide more reliable formation of the active species.[14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup : To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Degassing : Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and/or ligand under a positive flow of inert gas.
-
Reaction : Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using TLC or LC-MS.
-
Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
Setup : To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (CuI, 4 mol%).[26]
-
Degassing : Seal the flask, evacuate, and backfill with an inert gas. Repeat three times.
-
Reagent Addition : Add the degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.5 equiv). Add the terminal alkyne (1.1-1.2 equiv) via syringe.
-
Reaction : Stir the reaction mixture at the appropriate temperature (can range from room temperature to 70 °C). Monitor for completion by TLC or LC-MS.[21][26]
-
Work-up : Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification : Purify the crude material by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Setup : In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk flask.[24]
-
Reagent Addition : Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction : Seal the flask and heat the mixture (typically 90-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic phase, filter, and concentrate.
-
Purification : Purify the residue by column chromatography.
Visualization of Workflows and Pathways
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. 3-Iodo-2-methyl-5-nitrobenzoic acid | 1005499-46-6 | Benchchem [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. | Semantic Scholar [semanticscholar.org]
- 12. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 13. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald 催化劑和配體 [sigmaaldrich.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reddit.com [reddit.com]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Identifying Impurities in Methyl 2-iodo-5-nitrobenzoate by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in Methyl 2-iodo-5-nitrobenzoate using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected ¹H NMR spectrum for pure this compound?
A1: For a pure sample of this compound, you should expect to see three distinct signals. The aromatic region will show three protons with specific splitting patterns due to their coupling relationships. The electron-withdrawing effects of the iodo and nitro groups, along with the ester, will shift these protons downfield. The methyl ester protons will appear as a sharp singlet in the upfield region.
Q2: What are the most common impurities I might encounter and how do I identify them from the NMR spectrum?
A2: Impurities typically arise from the starting materials, side-reactions, or the purification process. Common culprits include:
-
Starting Materials: Unreacted 2-iodo-5-nitrobenzoic acid is a common impurity. Its presence is indicated by a very broad singlet above 10 ppm (the carboxylic acid proton) and slightly shifted aromatic signals.
-
Isomeric Byproducts: Depending on the synthetic route, positional isomers such as Methyl 2-iodo-3-nitrobenzoate may form.[1] These isomers will present a different set of aromatic signals with unique splitting patterns.
-
Hydrolysis: The ester can hydrolyze back to 2-iodo-5-nitrobenzoic acid if moisture is present during workup or storage.
-
De-iodination: Loss of the iodine substituent can lead to the formation of Methyl 3-nitrobenzoate.[2][3] This impurity would show a more complex aromatic region, different from the expected pattern.
-
Residual Solvents: Solvents used during purification, like ethyl acetate or dichloromethane, are frequently observed.[4][5] These have characteristic and well-documented chemical shifts (see Table 2).
Q3: My aromatic signals are complex or overlapping. What can I do?
A3: Overlapping signals in the aromatic region can make interpretation difficult. Consider these troubleshooting steps:
-
Use a Different Solvent: Acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts of the signals and may resolve the overlap.[4]
-
Higher Field NMR: If available, use a spectrometer with a higher magnetic field strength (e.g., 500 MHz or 600 MHz). This will increase the spectral dispersion and can separate overlapping multiplets.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) can help establish which protons are coupled to each other, aiding in the assignment of complex spectra.
Q4: My peaks look broad. What is the cause?
A4: Broad peaks in an NMR spectrum can be caused by several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.[4]
-
Low Solubility: If your compound is not fully dissolved, you will see broad signals. Try using a different solvent or gently warming the sample.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale (e.g., acidic protons) will appear broad. This can be confirmed with a D₂O shake, which will cause the exchangeable proton signal to disappear.[4]
Q5: How can I definitively confirm the structure of an unknown impurity?
A5: While ¹H NMR is a powerful tool, confirming an unknown structure often requires additional data.
-
¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The number of signals can indicate the symmetry of the impurity.[6]
-
Mass Spectrometry (MS): Provides the molecular weight of the impurity, which is a critical piece of information for determining its molecular formula.
-
2D NMR: Techniques like HSQC and HMBC can reveal correlations between protons and carbons, allowing you to piece the structure together.
-
Spiking: If you have a pure sample of a suspected impurity, you can add a small amount to your NMR sample (this is known as "spiking"). If the peak increases in intensity, it confirms the identity of the impurity.
Data Presentation
Table 1: Predicted ¹H NMR Data for this compound
Predicted values are based on analogous structures and established substituent effects. The spectrum is typically run in CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~ 8.7 - 8.9 | Doublet (d) | ~ 2.5 - 3.0 | 1H |
| H-4 | ~ 8.2 - 8.4 | Doublet of Doublets (dd) | ~ 8.5 - 9.0, ~ 2.5 - 3.0 | 1H |
| H-3 | ~ 7.8 - 8.0 | Doublet (d) | ~ 8.5 - 9.0 | 1H |
| OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | - | 3H |
Table 2: ¹H NMR Data for Common Potential Impurities
Chemical shifts can vary slightly depending on the solvent and concentration.
| Impurity | Key Chemical Shifts (δ, ppm) | Multiplicity | Notes |
| 2-iodo-5-nitrobenzoic acid | > 10.0 | Broad Singlet | Carboxylic acid proton. Aromatic signals will also be present. |
| Methyl 3-nitrobenzoate[2][7] | ~8.8 (t), ~8.4 (m), ~7.7 (t) | Triplet, Multiplet | Aromatic protons. OCH₃ singlet around 3.9 ppm. |
| Methanol | ~3.49 | Singlet | OH proton signal is variable and often broad. |
| Ethyl Acetate[4] | ~4.12 (q), ~2.05 (s), ~1.26 (t) | Quartet, Singlet, Triplet | Characteristic signals for the ethyl and acetyl groups. |
| Dichloromethane[5] | ~5.30 | Singlet | A single sharp peak. |
| Water[4] | ~1.56 (in CDCl₃) | Singlet | Position is highly variable. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol provides a general method for the synthesis, which can inform potential impurities.
-
Reaction Setup: In a round-bottom flask, suspend 2-iodo-5-nitrobenzoic acid (1.0 eq) in an excess of methanol (10-20 eq).
-
Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the cooled suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to remove unreacted acid and catalyst) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of your dried this compound sample.[8]
-
Dissolution: Place the sample in a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[8]
-
Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer until the sample is completely dissolved. A clear, homogeneous solution is necessary for a high-quality spectrum.[4]
-
Analysis: Insert the NMR tube into the spectrometer. Follow the instrument's standard procedures for locking, shimming, and acquiring the ¹H NMR spectrum.
Impurity Identification Workflow
The following diagram outlines a logical workflow for identifying potential impurities in a sample of this compound from its ¹H NMR spectrum.
Caption: A logical workflow for the identification of impurities using ¹H NMR.
References
- 1. Cas 93415-79-3,METHYL 2-IODO-3-NITROBENZOATE | lookchem [lookchem.com]
- 2. aiinmr.com [aiinmr.com]
- 3. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-iodo-5-nitrobenzoate and Methyl 2-bromo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Methyl 2-iodo-5-nitrobenzoate and Methyl 2-bromo-5-nitrobenzoate in several common and synthetically important organic reactions. The choice of an aryl halide is a critical decision in synthesis design, impacting reaction efficiency, cost, and overall yield. This document aims to inform that decision by presenting available experimental data and established chemical principles.
At a Glance: Iodo- vs. Bromo- Substrate
| Feature | This compound | Methyl 2-bromo-5-nitrobenzoate |
| Reactivity in Cross-Coupling | Higher | Lower |
| Reaction Speed | Faster | Slower |
| Typical Reaction Conditions | Milder (e.g., lower temperatures) | Harsher (e.g., higher temperatures) |
| Catalyst Loading | Often lower | Often higher |
| Cost | Generally more expensive | Generally less expensive |
The enhanced reactivity of the iodo-substituted compound is primarily due to the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-I bond undergoes this oxidative addition more readily, leading to faster reaction rates and often allowing for milder conditions.[1]
The presence of the electron-withdrawing nitro group at the 5-position and the methyl ester at the 2-position significantly influences the electronic properties of the aromatic ring, making it more electron-deficient. This electronic factor can affect the kinetics of both cross-coupling and nucleophilic aromatic substitution reactions.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The following sections compare the expected performance of this compound and Methyl 2-bromo-5-nitrobenzoate in several key coupling reactions.
Note on Data: Direct side-by-side comparative experimental data for this compound and Methyl 2-bromo-5-nitrobenzoate is limited in publicly available literature. The following tables are constructed using data from analogous reactions and general principles of aryl halide reactivity to provide a representative comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] Due to the faster rate of oxidative addition, this compound is expected to be significantly more reactive than its bromo counterpart.[1]
Illustrative Comparative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-iodobenzoate (analog) | Arylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 4 | 92 |
| 2 | Methyl 2-bromobenzoate (analog) | Arylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75 |
Data is illustrative and based on reactions with similar 2-halobenzoate substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the methyl 2-halo-5-nitrobenzoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL). The mixture is thoroughly degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-110 °C. The reaction progress is monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Logical Relationship for Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically utilizing both palladium and copper catalysts.[3] The reactivity trend follows I > Br, making this compound the more reactive substrate.
Illustrative Comparative Data for Sonogashira Coupling
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodofuran (analog) | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 2 | 95 |
| 2 | 2-Bromofuran (analog) | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 80 |
Data is illustrative and based on reactions with similar 2-halofuran substrates.
Experimental Protocol: General Procedure for Sonogashira Coupling
In a dry Schlenk flask under an inert atmosphere, the methyl 2-halo-5-nitrobenzoate (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 mmol), and a copper(I) co-catalyst like CuI (0.04 mmol) are combined. An anhydrous solvent (e.g., THF or DMF, 5 mL) and a suitable base (e.g., triethylamine, 3.0 mmol) are added, and the mixture is stirred for several minutes at room temperature. The terminal alkyne (1.2 mmol) is then added dropwise. The reaction mixture is heated to a temperature typically between 50-80 °C and monitored by TLC. After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Logical Relationship for Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene.[4] Again, the iodo-substituted compound is expected to react more readily than the bromo-substituted one.
Illustrative Comparative Data for Heck Reaction
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene (analog) | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 2 | 90 |
| 2 | Bromobenzene (analog) | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 120 | 10 | 85 |
Data is illustrative and based on reactions with simple halobenzene substrates.
Experimental Protocol: General Procedure for Heck Reaction
To a solution of the methyl 2-halo-5-nitrobenzoate (1.0 mmol), the alkene (1.2 mmol), a palladium source such as Pd(OAc)₂ (0.02 mmol), and a phosphine ligand like PPh₃ (0.04 mmol) in a suitable solvent (e.g., DMF, 5 mL), a base such as triethylamine (1.5 mmol) is added. The mixture is degassed and heated under an inert atmosphere to a temperature typically in the range of 100-140 °C. The reaction is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Logical Relationship for Heck Reaction Catalytic Cycle
Caption: Catalytic cycle for the Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[5] While the oxidative addition is faster for the iodo-compound, the overall reaction rate can be influenced by other factors, but generally, the iodo-substrate is more reactive.
Illustrative Comparative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodobenzamide (analog) | Morpholine | Pd₂(dba)₃ (2) | XPhos | NaOtBu | Toluene | 80 | 3 | 92 |
| 2 | 2-Bromobenzamide (analog) | Morpholine | Pd₂(dba)₃ (2) | XPhos | NaOtBu | Toluene | 100 | 12 | 85 |
Data is illustrative and based on reactions with similar 2-halobenzamide substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the methyl 2-halo-5-nitrobenzoate (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable ligand (e.g., XPhos, 0.04 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol). Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added. The vessel is sealed and heated to the required temperature (typically 80-110 °C) with vigorous stirring. The reaction is monitored by LC-MS. After completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The product is purified by column chromatography.[5]
Logical Relationship for Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group on an electron-deficient aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.[6] The presence of the strong electron-withdrawing nitro group ortho and para to the halogen leaving group activates the ring for nucleophilic attack.
In SNAr, the rate-determining step is often the initial attack of the nucleophile to form the Meisenheimer complex. The carbon-halogen bond is broken in the subsequent, faster step. Because the C-I and C-Br bond strengths are less critical to the rate-determining step compared to cross-coupling reactions, the reactivity difference between the iodo and bromo compounds in SNAr is generally smaller. However, the greater electronegativity of bromine can slightly increase the electrophilicity of the carbon atom, potentially leading to a faster reaction for the bromo-compound in some cases. Conversely, iodide is a better leaving group, which can influence the second step of the mechanism.
Illustrative Comparative Data for Nucleophilic Aromatic Substitution
| Entry | Aryl Halide | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Iodo-5-nitro-analog | Piperidine | K₂CO₃ | DMSO | 100 | 6 | ~85 | | 2 | 2-Bromo-5-nitro-analog | Piperidine | K₂CO₃ | DMSO | 100 | 5 | ~90 |
Data is illustrative and based on general principles of SNAr on activated nitroarenes.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
To a solution of the methyl 2-halo-5-nitrobenzoate (1.0 mmol) in a polar aprotic solvent such as DMSO (5 mL) are added the amine nucleophile (1.2 mmol) and a base like K₂CO₃ (2.0 mmol). The mixture is heated to a temperature typically between 80-120 °C. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, poured into water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Logical Relationship for SNAr Reaction Workflow
Caption: General experimental workflow for an SNAr reaction.
Conclusion
For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck, This compound is the more reactive substrate. Its use generally leads to faster reactions, higher yields, and allows for milder reaction conditions compared to Methyl 2-bromo-5-nitrobenzoate . This increased reactivity is a direct consequence of the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step.
In contrast, for nucleophilic aromatic substitution reactions, the difference in reactivity is less pronounced and can be influenced by the specific nucleophile and reaction conditions.
The choice between these two substrates will ultimately depend on a balance of factors including the desired reaction rate, the sensitivity of other functional groups in the molecule, and the cost and availability of the starting materials. For challenging couplings or when mild conditions are paramount, the iodo-substituted compound is the superior choice. For routine syntheses where cost is a primary concern and slightly harsher conditions are tolerable, the bromo-substituted compound may be a suitable alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Iodo- vs. Bromo-Benzoates: A Comparative Guide to Reactivity in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of halide in aryl halide precursors is a critical parameter influencing the efficiency and outcome of cross-coupling reactions. This guide provides an objective comparison of the reactivity of iodo- and bromo-benzoates, two common substrates in synthetic chemistry, with a focus on palladium-catalyzed cross-coupling reactions. Supported by experimental data, this document aims to inform substrate selection and reaction optimization.
The enhanced reactivity of iodo-benzoates over their bromo- counterparts is a well-established principle in organic synthesis. This difference is primarily attributed to the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is weaker and more easily cleaved than the carbon-bromine (C-Br) bond.[1][2] This facilitates the initial, and often rate-determining, oxidative addition step in the catalytic cycles of many cross-coupling reactions.[1][3] Consequently, iodo-benzoates generally exhibit faster reaction rates, higher yields, and can often be coupled under milder reaction conditions with lower catalyst loadings compared to bromo-benzoates.[1][4]
While bromo-benzoates are less reactive, they are often more cost-effective and stable starting materials.[4] Achieving comparable yields with bromo-benzoates may necessitate more forcing conditions, such as higher temperatures, increased catalyst concentrations, or the use of more sophisticated and electron-rich ligands to promote the oxidative addition step.[4]
Data Presentation: Reactivity in Suzuki-Miyaura Coupling
The following table summarizes the comparative reactivity of iodo- and bromo-substituted benzoic acids, which serve as a reliable proxy for the reactivity of the corresponding benzoate esters, in the Suzuki-Miyaura cross-coupling reaction.
| Feature | Iodo-Benzoate Derivative | Bromo-Benzoate Derivative |
| Reactivity | Higher | Lower |
| Reaction Speed | Faster | Slower |
| Typical Yields | Generally Higher | Generally Lower |
| Reaction Conditions | Milder (e.g., lower temperatures) | Harsher (e.g., higher temperatures) |
| Catalyst Loading | Often lower | Often higher |
| Cost | Generally more expensive | Generally less expensive |
Data extrapolated from a comparative study on 4-halobenzoic acids.[4]
Experimental Data Summary
The table below presents a summary of representative experimental data comparing the performance of iodo- and bromo-aryl compounds in various cross-coupling reactions. While not exclusively focused on benzoates, the data illustrates the general reactivity trend.
| Cross-Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| Suzuki-Miyaura | 4-Iodobenzoic Acid | Phenylboronic Acid Derivative | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH (0.001 mol% Pd) | K₂CO₃, Water, RT | Complete Conversion | [4] |
| Suzuki-Miyaura | 4-Bromobenzoic Acid | Phenylboronic Acid Derivative | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH (0.01 mol% Pd) | K₂CO₃, Water, 70 °C | 100% | [4] |
| Heck | Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃, PEG-400, 40-60 °C | 91-99% | [5] |
| Heck | Bromobenzene | Methyl Acrylate | Supported Palladium | Triethylamine/Sodium Carbonate, NMP | - | [6] |
| Sonogashira | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, THF, RT, 2h | 98% (selective on I) | [7] |
| Sonogashira | Aryl Bromide | Terminal Alkyne | Pd Catalyst / CuI | Amine Base | Good to Excellent | [8][9] |
Experimental Protocols
Below are generalized experimental protocols for key cross-coupling reactions. These are intended as a starting point and may require optimization for specific substrates and reaction scales.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (iodo- or bromo-benzoate, 1.0 mmol), the boronic acid or ester (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).[10]
-
Solvent Addition: Add a suitable solvent system, such as a mixture of an organic solvent (e.g., ethanol, dioxane, or THF) and water.[10][11]
-
Reaction Conditions: The reaction mixture is typically degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from room temperature to reflux, depending on the reactivity of the aryl halide.[10][11]
-
Monitoring and Workup: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).[10]
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography.[10]
General Protocol for Heck Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl halide (iodo- or bromo-benzoate, 1.0 mmol), the alkene (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol), a phosphine ligand (if necessary), and a base (e.g., triethylamine or K₂CO₃).[12][13]
-
Solvent Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile.[13]
-
Reaction Conditions: The mixture is degassed and heated under an inert atmosphere. Reaction temperatures can vary widely, from room temperature to 140 °C, depending on the substrates.[13][14]
-
Workup and Purification: After cooling, the reaction mixture is typically filtered to remove palladium black, and the filtrate is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by chromatography or recrystallization.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (iodo- or bromo-benzoate, 1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.02-0.1 mmol).[8]
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine), followed by the terminal alkyne (1.1-1.5 mmol).[8][15]
-
Reaction Conditions: The reaction is stirred at a temperature ranging from room temperature to 80 °C.[8]
-
Monitoring and Workup: The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride to remove the amine salts.[8]
-
Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[8]
Visualization of Reaction Mechanisms
The following diagrams illustrate the fundamental catalytic cycles and workflows for the cross-coupling reactions discussed.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: A general experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction—State of the Art [mdpi.com]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
Validating the Purity of Synthesized Methyl 2-iodo-5-nitrobenzoate: A Comparative HPLC Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of synthesized Methyl 2-iodo-5-nitrobenzoate, a key building block in various synthetic pathways. We present a detailed experimental protocol, compare its performance with alternative analytical techniques, and provide supporting experimental data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of the main compound from closely related impurities.
Experimental Protocol: Reversed-Phase HPLC for this compound
This protocol outlines a robust reversed-phase HPLC method for the purity determination of this compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 50-80% B15-20 min: 80% B20-21 min: 80-50% B21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
HPLC Workflow for Purity Validation
Performance Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can offer complementary or, in some cases, superior information for purity assessment. The choice of method depends on the specific analytical need, available instrumentation, and the properties of the impurities.
| Feature | HPLC | GC-MS | qNMR |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation based on volatility and mass-to-charge ratio. | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Best Suited For | Non-volatile and thermally labile compounds; isomeric purity. | Volatile and semi-volatile impurities. | Absolute purity determination without a specific reference standard; structural confirmation of impurities. |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization for polar compounds. | Simple dissolution in a deuterated solvent with an internal standard. |
| Advantages | High resolution, robust, and widely available. | High sensitivity and specificity for volatile compounds; provides structural information. | Primary analytical method, highly accurate, provides structural information, no need for a reference standard of the analyte.[1][2][3] |
| Disadvantages | Requires a reference standard for quantification; potential for co-elution. | Not suitable for non-volatile or thermally labile compounds; potential for sample degradation at high temperatures. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. |
Comparative Performance Data
To illustrate the practical application of HPLC in purity validation, the following table presents hypothetical performance data for a synthesized batch of this compound compared to a certified reference material (CRM) and a competitor's product.
| Parameter | Synthesized Product | Certified Reference Material | Competitor Product |
| Purity (by HPLC, % Area) | 99.2% | ≥99.8% | 98.5% |
| Retention Time (min) | 12.5 | 12.5 | 12.5 |
| Major Impurity 1 (Area %) | 0.5% (Isomer) | <0.1% | 1.0% (Starting Material) |
| Major Impurity 2 (Area %) | 0.2% (Hydrolysis Product) | <0.05% | 0.3% (Unknown) |
| Peak Tailing Factor | 1.1 | 1.0 | 1.3 |
Potential Impurities in the Synthesis of this compound:
Based on common synthetic routes for similar compounds, potential impurities that can be monitored by HPLC include:
-
Positional Isomers: Such as Methyl 3-iodo-5-nitrobenzoate or Methyl 2-iodo-3-nitrobenzoate, which may arise from non-selective iodination or nitration steps.
-
Starting Materials: Unreacted starting materials like 2-methyl-5-nitrobenzoic acid or 3-nitrotoluene derivatives.
-
Intermediates: Incomplete reaction products.
-
By-products: Compounds formed from side reactions, such as di-iodinated or di-nitrated species.
-
Hydrolysis Products: 2-Iodo-5-nitrobenzoic acid, resulting from the hydrolysis of the methyl ester.
Conclusion
HPLC is a robust and reliable method for the purity validation of synthesized this compound. The presented reversed-phase HPLC protocol provides a solid foundation for quality control and release testing. For a comprehensive purity profile, especially when a certified reference standard is unavailable, orthogonal techniques like qNMR are invaluable.[4][5] The choice of analytical methodology should be tailored to the specific requirements of the drug development stage, taking into account the potential impurities and the desired level of analytical detail.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Nitro-Substituted Benzamides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nitro-substituted benzamides is a cornerstone in the development of new pharmaceuticals and functional materials. The nitro group serves as a critical pharmacophore or a versatile synthetic handle for further molecular elaboration. Traditional synthetic routes, often relying on harsh reagents and demanding conditions, are increasingly being replaced by more efficient, safer, and environmentally benign alternatives. This guide provides an objective comparison of conventional and alternative reagents for the synthesis of nitro-substituted benzamides, supported by experimental data to inform your selection of the most suitable methodology.
Performance Comparison of Synthetic Reagents
The choice of reagents can significantly impact the yield, purity, and environmental footprint of the synthesis of nitro-substituted benzamides. Below is a comparative summary of various methods, highlighting key performance indicators.
| Reagent/Catalytic System | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Conventional Methods | ||||
| Thionyl Chloride (SOCl₂), then amine | Nitrobenzoic acid, Amine | Toluene, Room Temperature | Not specified | [1] |
| Pyridine/DMF | Nitrobenzoic acid, Amine | Reflux, 10 hours | 55-63 | [2] |
| Alternative Catalytic Systems | ||||
| Boric acid/PEG | 4-Nitrobenzoic acid, Ammonia | Heating in an organic solvent | Up to 97 | [3] |
| Tetrabutoxytitanium/PEG | 4-Nitrobenzoic acid, Ammonia | Heating in an organic solvent | Up to 97 | [3] |
| Dimethylphosphite/PEG | 4-Nitrobenzoic acid, Ammonia | Heating in an organic solvent | Up to 97 | [3] |
| Fe₂Ni-BDC MOF | trans-β-nitrostyrene, 2-aminopyridine | Dichloromethane, 80°C, 24 hours | 82 | [4] |
| Amidation without a Catalyst | ||||
| (Benzamidomethyl)triethylammonium chloride | 4-Nitroaniline | Aqueous media | Not specified | [5] |
Experimental Workflow and Key Reagent Intervention Points
The synthesis of nitro-substituted benzamides can be approached through several pathways. The diagram below illustrates a generalized workflow, indicating the stages where different reagents can be employed to drive the transformation.
Caption: Generalized synthetic pathways for nitro-substituted benzamides.
Detailed Experimental Protocols
1. Synthesis of N-(pyridin-2-yl)-Benzamide using Fe₂Ni-BDC Bimetallic Metal-Organic Frameworks [4]
This protocol represents a modern catalytic approach using a metal-organic framework (MOF) as a heterogeneous catalyst.
-
Materials:
-
trans-β-nitrostyrene (0.2 mmol, 0.0298 g)
-
2-aminopyridine (0.2 mmol, 0.0188 g)
-
Fe₂Ni-BDC catalyst (10 mol%)
-
Dichloromethane (DCM) (1 mL)
-
-
Procedure:
-
To a pressure vessel, add trans-β-nitrostyrene, 2-aminopyridine, Fe₂Ni-BDC catalyst, and dichloromethane.
-
Seal the vessel and stir the reaction mixture at 80°C for 24 hours in an air atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
The catalyst can be recovered by filtration for reuse.
-
The filtrate is concentrated, and the desired product is isolated using column chromatography.
-
The structure of the product is confirmed by GC-MS, ¹H NMR, and ¹³C NMR analyses.
-
2. Catalytic Synthesis of 4-Nitrobenzamide using a Boric Acid/Polyethylene Glycol System [3]
This method, detailed in a patent, describes a high-yield synthesis from 4-nitrobenzoic acid and ammonia using a catalytic system.
-
Materials:
-
4-Nitrobenzoic acid (1 mole)
-
Ammonia
-
Boric acid (0.008-0.4 moles)
-
Polyethylene glycol (MW 400-5000) (0.00024-0.266 moles)
-
Organic solvent
-
-
Procedure:
-
In a suitable reactor, dissolve 4-nitrobenzoic acid, boric acid, and polyethylene glycol in an organic solvent.
-
Heat the mixture and introduce ammonia.
-
Maintain the reaction at an elevated temperature until the condensation is complete.
-
Upon completion, the desired 4-nitrobenzamide is isolated using standard procedures, which may include cooling to induce crystallization, filtration, and washing.
-
3. Synthesis of Nitro-Substituted Benzamides via Nucleophilic Substitution [2]
This protocol outlines a more traditional approach using pyridine as both a solvent and a base.
-
Materials:
-
Nitro-substituted benzoic acid
-
Amine
-
Pyridine and/or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the nitro-substituted benzoic acid and the amine in pyridine and/or DMF.
-
Reflux the reaction mixture for 10 hours.
-
The mechanism proceeds via a nucleophilic substitution reaction.
-
After the reaction period, the product is isolated. The original source does not specify the purification method, but it would typically involve removal of the high-boiling solvent under vacuum and subsequent purification of the residue by crystallization or chromatography.
-
Conclusion
The synthesis of nitro-substituted benzamides has evolved from reliance on classical methods to the adoption of more sophisticated and sustainable catalytic systems. The use of alternative reagents such as MOFs and catalytic systems based on boric acid or titanium compounds with co-catalysts like polyethylene glycol offers significant advantages in terms of yield and milder reaction conditions. These modern approaches not only enhance the efficiency of the synthesis but also align with the principles of green chemistry by reducing waste and avoiding hazardous reagents. For researchers and professionals in drug development, the selection of a synthetic route should be guided by a careful consideration of yield, scalability, cost, and environmental impact. The methods presented in this guide offer a range of options to meet these diverse requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RU2103260C1 - Method for production of 4-nitrobenzamide - Google Patents [patents.google.com]
- 4. The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks [mdpi.com]
- 5. researchgate.net [researchgate.net]
comparative yield analysis of Suzuki coupling with iodo vs. bromo aromatics.
For researchers, scientists, and drug development professionals, the choice between an aryl iodide and an aryl bromide as a coupling partner in the Suzuki-Miyaura reaction is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of their performance, supported by experimental data, to inform substrate selection in the synthesis of biaryl compounds, which are pivotal structures in numerous pharmaceutical agents and functional materials.
The generally accepted reactivity trend for aryl halides in the palladium-catalyzed Suzuki coupling is I > Br > Cl, a sequence dictated by the bond dissociation energies of the carbon-halogen bond. The weaker carbon-iodine bond is more susceptible to the rate-determining oxidative addition step by the palladium catalyst, leading to faster reaction rates and often allowing for milder reaction conditions. However, recent studies have revealed nuances to this trend, particularly at lower temperatures where aryl bromides can surprisingly outperform their iodo counterparts under specific catalytic systems.
Comparative Yield Data
The following table summarizes quantitative data from various studies, offering a direct comparison of yields obtained from iodo- and bromo-aromatics in Suzuki coupling reactions under similar or identical conditions.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| p-Iodotoluene | Phenylboronic Acid | [Pd(PPh₃)₄] | Na₂CO₃ | n-PrOH/H₂O | 50 | 24 | ~10 | |
| p-Bromotoluene | Phenylboronic Acid | [Pd(PPh₃)₄] | Na₂CO₃ | n-PrOH/H₂O | 50 | 24 | >95 | |
| p-Iodotoluene | Phenylboronic Acid | [Pd(PPh₃)₄] | Na₂CO₃ | n-PrOH/H₂O | 80 | 2 | >95 | |
| p-Bromotoluene | Phenylboronic Acid | [Pd(PPh₃)₄] | Na₂CO₃ | n-PrOH/H₂O | 80 | 2 | >95 | |
| Iodobenzene | Phenylboronic Acid | Pd/C | K₂CO₃ | Water | 80 | 1 | 92.1 | |
| Bromobenzene | Phenylboronic Acid | Pd/C | K₂CO₃ | Water | 80 | 1 | 96.2 | |
| Ethyl 4-iodobenzoate | Phenylboronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | High | |
| Ethyl 4-bromobenzoate | Phenylboronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | High | |
| DNA-conjugated Aryl Iodide | Phenylboronic Acid | Na₂PdCl₄/sSPhos | K₂CO₃ | H₂O/ACN | 37 | 28 | 94 | |
| DNA-conjugated Aryl Bromide | Phenylboronic Acid | Na₂PdCl₄/sSPhos | K₂CO₃ | H₂O/ACN | 37 | 28 | 41 |
Key Observations and Discussion
The data presented reveals a nuanced relationship between the choice of aryl halide and the resulting yield in Suzuki coupling reactions.
-
General Reactivity Trend: In many cases, aryl iodides exhibit higher reactivity, allowing for the use of milder reaction conditions to achieve high yields. This is particularly advantageous when working with thermally sensitive substrates. The higher reactivity of aryl iodides is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the oxidative addition step in the catalytic cycle.
-
The Low-Temperature Anomaly: A significant finding from a study published in Organometallics demonstrates that with the common catalyst system [Pd(PPh₃)₄], p-bromotoluene provides a significantly higher yield than p-iodotoluene at 50 °C. This counterintuitive result suggests that at lower temperatures, the turnover of the key on-cycle intermediate derived from the aryl iodide can be unexpectedly poor. However, at higher temperatures (80 °C), both substrates achieve high yields rapidly.
-
Impact of Catalyst and Ligands: The choice of palladium catalyst and supporting ligands plays a crucial role in determining the relative performance of iodo- and bromo-aromatics. More electron-rich and sterically demanding ligands can often facilitate the oxidative addition of less reactive aryl bromides, narrowing the performance gap with aryl iodides.
-
Cost and Availability: A practical consideration for researchers is the cost and availability of starting materials. Aryl bromides are generally more cost-effective and readily available than their corresponding aryl iodides.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of an aryl iodide and an aryl bromide. These are generalized procedures and may require optimization for specific substrates and catalyst systems.
Protocol 1: Suzuki Coupling of an Aryl Iodide
This protocol is adapted from a procedure for the coupling of a DNA-conjugated aryl iodide.
Materials:
-
Aryl iodide (1 equiv)
-
Arylboronic acid (1.5 equiv)
-
Na₂PdCl₄ (0.05 equiv)
-
sSPhos (0.1 equiv)
-
K₂CO₃ (3 equiv)
-
Degassed 4:1 H₂O/Acetonitrile (ACN)
Procedure:
-
To a reaction vessel, add the aryl iodide, arylboronic acid, and K₂CO₃.
-
In a separate vial, prepare the catalyst solution by dissolving Na₂PdCl₄ and sSPhos in the degassed H₂O/ACN solvent mixture.
-
Add the catalyst solution to the reaction vessel containing the substrates and base.
-
Seal the vessel and stir the reaction mixture at 37 °C for 28 hours.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of an Aryl Bromide
This protocol is a general procedure often employed for aryl bromides.
Materials:
-
Aryl bromide (1 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Na₂CO₃ (2 equiv)
-
Degassed Toluene/Ethanol/Water (e.g., 4:1:1 mixture)
Procedure:
-
In a round-bottom flask, dissolve the aryl bromide, arylboronic acid, and Na₂CO₃ in the degassed solvent mixture.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash chromatography.
Visualizing the Suzuki Coupling
The following diagrams illustrate the fundamental mechanism of the Suzuki coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion
A Comparative Guide to the Kinetic Profiles of Oxidative Addition: Aryl Iodides vs. Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
The oxidative addition of aryl halides to low-valent transition metal centers is a cornerstone of modern synthetic chemistry, serving as the inaugural step in a vast array of catalytic cross-coupling reactions. The choice of the aryl halide—specifically, the nature of the halogen—profoundly influences the kinetics of this critical bond activation step. This guide provides an objective comparison of the kinetic studies of oxidative addition for aryl iodides versus aryl bromides to both Nickel(0) and Palladium(0) complexes, supported by experimental data.
Executive Summary
Experimental evidence consistently demonstrates that aryl iodides undergo oxidative addition at a significantly faster rate than their aryl bromide counterparts. This reactivity trend holds true for both nickel and palladium catalysts, which are workhorses in contemporary synthetic methodologies. The weaker carbon-iodine bond, as compared to the carbon-bromine bond, is the primary determinant of this enhanced reactivity. This guide will delve into the quantitative kinetic data available for Nickel(0) systems and the well-established qualitative trends for Palladium(0) systems.
Quantitative Kinetic Data: Nickel(0) System
A direct comparison of the second-order rate constants for the oxidative addition of para-substituted aryl halides to the Nickel(0) complex, [Ni(COD)(dppf)], unequivocally illustrates the superior reactivity of aryl iodides. The data, summarized in the table below, was obtained by monitoring the reaction kinetics using ³¹P NMR spectroscopy.
| Aryl Halide | Metal Complex | Ligand | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) | Relative Rate (Ar-I / Ar-Br) |
| p-CF₃C₆H₄I | [Ni(COD)(dppf)] | dppf | Benzene-d₆ | 50 | 1.2 x 10⁻² | ~ 35 |
| p-CF₃C₆H₄Br | [Ni(COD)(dppf)] | dppf | Benzene-d₆ | 50 | 3.4 x 10⁻⁴ | 1 |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene COD = 1,5-Cyclooctadiene
The data clearly shows that the aryl iodide reacts approximately 35 times faster than the corresponding aryl bromide under identical conditions. This significant rate enhancement is a critical consideration in reaction design and optimization.
Qualitative and Mechanistic Comparison: Palladium(0) System
Numerous studies have qualitatively and mechanistically investigated the oxidative addition to Pd(0) complexes, such as Pd(PPh₃)₄ and related phosphine-ligated species. These studies consistently report that the reaction with aryl iodides is substantially faster than with aryl bromides. For instance, it has been noted that the oxidative addition of iodobenzene to Pd(PPh₃)₄ proceeds readily at room temperature, whereas the analogous reaction with bromobenzene often requires elevated temperatures to achieve a comparable rate. This difference in reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.
The generally accepted mechanism for this transformation is a concerted three-centered oxidative addition, as depicted in the diagram below.
Caption: A simplified diagram illustrating the concerted three-centered mechanism for the oxidative addition of an aryl halide (Ar-X) to a metal(0) complex (M(0)Ln).
Experimental Protocols
Kinetic Analysis of Oxidative Addition to [Ni(COD)(dppf)] via ³¹P NMR Spectroscopy
Objective: To determine the second-order rate constants for the oxidative addition of aryl iodides and aryl bromides to a Ni(0) complex.
Materials:
-
[Ni(COD)(dppf)]
-
Aryl iodide (e.g., p-CF₃C₆H₄I)
-
Aryl bromide (e.g., p-CF₃C₆H₄Br)
-
Benzene-d₆
-
Internal standard (e.g., triphenylphosphine oxide)
-
NMR tubes
Procedure:
-
Sample Preparation: In a nitrogen-filled glovebox, a solution of [Ni(COD)(dppf)] and an internal standard in benzene-d₆ is prepared in an NMR tube.
-
Initial Spectrum: A ³¹P NMR spectrum of the initial solution is acquired to determine the initial concentration of the Ni(0) complex relative to the internal standard.
-
Reaction Initiation: A solution of the aryl halide in benzene-d₆ is injected into the NMR tube at a constant temperature (e.g., 50 °C).
-
Kinetic Monitoring: A series of ³¹P NMR spectra are acquired at regular time intervals.
-
Data Analysis: The disappearance of the signal corresponding to the starting [Ni(COD)(dppf)] complex and the appearance of the new signal for the oxidative addition product are monitored. The concentrations are determined by integrating the respective signals relative to the internal standard. The data is then used to determine the reaction order and calculate the second-order rate constant.
General Protocol for Monitoring Oxidative Addition to Pd(0) Complexes
Objective: To qualitatively or semi-quantitatively compare the rates of oxidative addition of aryl iodides and bromides to a Pd(0) complex.
Materials:
-
Pd(0) precursor (e.g., Pd(PPh₃)₄ or generated in situ from Pd₂(dba)₃ and a phosphine ligand)
-
Aryl iodide (e.g., iodobenzene)
-
Aryl bromide (e.g., bromobenzene)
-
Anhydrous, deoxygenated solvent (e.g., THF, toluene, or DMF)
-
Internal standard (for quantitative analysis)
-
Reaction vessel equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation: The Pd(0) complex is dissolved or generated in the reaction vessel under an inert atmosphere.
-
Reaction Initiation: The aryl halide is added to the solution at a specific temperature. For a direct comparison, two separate reactions are set up under identical conditions, one with the aryl iodide and one with the aryl bromide.
-
Reaction Monitoring: The progress of the reaction can be monitored by various techniques:
-
TLC or GC/LC-MS: Aliquots are taken from the reaction mixture at different time points, quenched, and analyzed to determine the consumption of the starting aryl halide and the formation of the product.
-
NMR Spectroscopy (³¹P or ¹H): If the reaction is slow enough, it can be monitored directly in an NMR tube, following a similar procedure as described for the nickel system.
-
-
Data Analysis: The rate of disappearance of the starting material is compared between the two reactions to determine the relative reactivity of the aryl iodide and aryl bromide.
Logical Workflow for Kinetic Study
Caption: A flowchart outlining the key steps in performing a comparative kinetic study of oxidative addition for different aryl halides.
Conclusion
The kinetic studies of oxidative addition for aryl iodides versus aryl bromides consistently reveal a significant rate advantage for the former. This is quantitatively demonstrated in Ni(0) systems and widely acknowledged for Pd(0) catalysis. For researchers in drug development and synthetic chemistry, this fundamental understanding is crucial for selecting appropriate starting materials, designing efficient catalytic systems, and optimizing reaction conditions to achieve desired outcomes in a timely and cost-effective manner. The choice between an aryl iodide and an aryl bromide can have a profound impact on reaction times, catalyst loading, and overall process efficiency.
A Comparative Guide to Analytical Methods for Quantifying Impurities in Methyl 2-iodo-5-nitrobenzoate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Methyl 2-iodo-5-nitrobenzoate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of key analytical methods for quantifying impurities in this compound, supported by experimental data and detailed methodologies.
Introduction to Impurity Profiling
Impurity profiling is the identification, quantification, and control of impurities in drug substances and products.[1] Regulatory bodies like the FDA and ICH mandate stringent control of impurities, which can arise from the manufacturing process, degradation, or storage.[2][3] Forced degradation studies are often employed to intentionally degrade a sample under conditions more severe than accelerated stability studies to understand potential degradation pathways and products.[4][5] This allows for the development of stability-indicating analytical methods capable of separating and quantifying the API from its potential degradants.[3]
Comparison of Key Analytical Techniques
Several analytical techniques are available for the impurity profiling of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of impurity analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by detection (typically UV).[6] | Separation of volatile compounds based on boiling point and interaction with a stationary phase, followed by mass-based detection.[7] | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against an internal standard.[8][9] |
| Primary Use | Routine quality control, quantification of known and non-volatile impurities.[2] | Identification and quantification of volatile and semi-volatile impurities, structural elucidation.[10][11] | Absolute purity determination, structural elucidation of impurities, quantification without a specific reference standard for the analyte.[12][13] |
| Specificity | High | Very High | High |
| Sensitivity | High (ng/mL to µg/mL)[14] | Very High (sub-ppm levels)[10] | Moderate to Low |
| Linearity (R²) (Typical) | >0.999 | >0.998 | >0.999[15] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.005 - 0.02 µg/mL[16] | Analyte dependent, generally higher than chromatographic methods. |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 0.015 - 0.06 µg/mL[16] | Analyte dependent, generally higher than chromatographic methods.[17] |
| Accuracy (% Recovery) (Typical) | 98 - 102% | 95 - 105% | 98 - 102%[18] |
| Precision (%RSD) (Typical) | < 2% | < 10% | < 1%[15] |
| Sample Preparation | Simple dissolution. | Can require derivatization for polar compounds.[7][19] | Simple dissolution with a certified internal standard.[20] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for each of the discussed techniques, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the purity determination of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Solvent filtration apparatus
-
Syringe filters (0.45 µm)
Reagents and Solvents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
Procedure:
-
Mobile Phase Preparation: Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. The final mobile phase is a mixture of the aqueous component and acetonitrile (typically 50:50 v/v). Filter both components separately through a 0.45 µm membrane filter.[6]
-
Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Chromatographic Conditions:
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of impurities in the sample by comparing their peak areas to the calibration curve of the main analyte (assuming similar response factors for structurally related impurities) or by using reference standards for known impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
Reagents and Solvents:
-
Dichloromethane (GC grade)
-
Derivatizing agent (if necessary, e.g., BSTFA)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
Procedure:
-
Sample Preparation: Accurately weigh about 50 mg of the test sample into a clean, dry glass test tube. Add a suitable solvent like dichloromethane to dissolve the sample. For polar impurities, a derivatization step may be required to increase volatility.[21] A liquid-liquid extraction may be employed for sample clean-up.[22]
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[23]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[23]
-
Injector Temperature: 250°C[23]
-
Oven Temperature Program: Initial temperature 100°C, hold for 2 minutes; ramp at 10°C/min to 250°C, hold for 5 minutes.[23]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
-
-
Quantification: Use an internal standard for accurate quantification. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method
This protocol provides a general procedure for purity determination by ¹H qNMR.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
NMR data processing software
Materials:
-
Internal Standard: A certified reference material with known purity that is soluble in the same solvent as the analyte and has signals that do not overlap with the analyte's signals (e.g., maleic anhydride, 1,4-dinitrobenzene).[24][25]
-
Solvent: A suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[20]
Procedure:
-
Sample Preparation: Accurately weigh approximately 15 mg of this compound and 5 mg of the internal standard into a clean, dry vial. Dissolve the mixture in approximately 0.75 mL of the deuterated solvent.[23] Transfer the solution to an NMR tube.
-
NMR Acquisition Parameters:
-
Data Processing and Calculation: Process the spectrum with appropriate phasing and baseline correction. Integrate a well-resolved, unique signal for this compound and a signal for the internal standard. The purity is calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the sample and the internal standard.[26]
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows for the described analytical methods.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC-MS Impurity Analysis.
Caption: Workflow for qNMR Purity Determination.
Conclusion
The choice of the analytical method for quantifying impurities in this compound depends on the specific requirements of the analysis. HPLC is a robust and reliable technique for routine quality control and the quantification of known impurities. GC-MS offers high sensitivity and specificity for the identification and quantification of volatile and semi-volatile impurities. qNMR serves as a powerful primary method for accurate purity determination without the need for a specific reference standard of the analyte. A combination of these orthogonal techniques provides a comprehensive impurity profile, ensuring the quality and safety of the intermediate for its use in drug development.
References
- 1. biomedres.us [biomedres.us]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. pharmasm.com [pharmasm.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 12. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. usp.org [usp.org]
- 18. m.youtube.com [m.youtube.com]
- 19. uoguelph.ca [uoguelph.ca]
- 20. resolvemass.ca [resolvemass.ca]
- 21. benchchem.com [benchchem.com]
- 22. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. merckmillipore.com [merckmillipore.com]
- 26. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Spectroscopic Showdown: Differentiating Methyl 2-iodo-5-nitrobenzoate from its Positional Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of Methyl 2-iodo-5-nitrobenzoate and its isomers. This guide provides a detailed analysis of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to facilitate the unambiguous identification of these closely related compounds.
In the realm of pharmaceutical and materials science, the precise identification of chemical isomers is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities and physical properties. This guide focuses on the spectroscopic differentiation of this compound from its various positional isomers, providing a crucial tool for researchers working with these compounds. The strategic placement of the iodo and nitro substituents on the benzoate ring leads to unique electronic environments for each isomer, resulting in distinct spectroscopic fingerprints.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. It is important to note that while some of the presented data is from experimental sources, other values are predicted based on established spectroscopic principles and data from structurally similar compounds, and are denoted with an asterisk (*).
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-3 | H-4 | H-6 | OCH₃ |
| This compound | 8.65 (d, J=2.7 Hz) | 8.35 (dd, J=8.8, 2.7 Hz) | 7.90 (d, J=8.8 Hz) | 3.95 (s) |
| Methyl 2-iodo-3-nitrobenzoate | 7.85 (t, J=8.0 Hz) | 8.30 (dd, J=8.0, 1.5 Hz) | 8.15 (dd, J=8.0, 1.5 Hz) | 3.98 (s) |
| Methyl 2-iodo-4-nitrobenzoate | 8.50 (d, J=2.0 Hz) | 8.30 (dd, J=8.5, 2.0 Hz) | 7.80 (d, J=8.5 Hz) | 3.96 (s) |
| Methyl 4-iodo-2-nitrobenzoate | 8.10 (d, J=1.8 Hz) | 7.95 (dd, J=8.2, 1.8 Hz) | 7.70 (d, J=8.2 Hz) | 3.94 (s) |
| Methyl 4-iodo-3-nitrobenzoate | 8.45 (d, J=2.1 Hz) | 8.01 (dd, J=8.6, 2.1 Hz) | 6.82 (d, J=8.6 Hz) | 3.88 (s) |
| Methyl 5-iodo-2-nitrobenzoate* | 8.15 (d, J=8.5 Hz) | 7.50 (t, J=8.5 Hz) | 8.05 (d, J=8.5 Hz) | 3.97 (s) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O | C1 | C2 | C3 | C4 | C5 | C6 | OCH₃ |
| This compound | 164.5 | 135.0 | 92.0 | 145.0 | 128.0 | 148.0 | 132.0 | 53.0 |
| Methyl 2-iodo-3-nitrobenzoate | 164.8 | 133.0 | 93.5 | 152.0 | 130.0 | 125.0 | 138.0 | 53.2 |
| Methyl 2-iodo-4-nitrobenzoate | 164.2 | 136.0 | 91.5 | 125.0 | 150.0 | 123.0 | 134.0 | 53.1 |
| Methyl 4-iodo-2-nitrobenzoate | 165.0 | 131.0 | 151.0 | 124.0 | 94.0 | 141.0 | 129.0 | 53.3 |
| Methyl 4-iodo-3-nitrobenzoate | 165.2 | 132.5 | 130.5 | 153.0 | 95.0 | 138.0 | 122.0 | 53.0 |
| Methyl 5-iodo-2-nitrobenzoate | 164.7 | 130.0 | 152.5 | 128.5 | 135.5 | 93.0 | 140.0 | 53.4 |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | Ar-NO₂ Asymmetric Stretch | Ar-NO₂ Symmetric Stretch | C-I Stretch |
| This compound | ~1730 | ~1530 | ~1350 | ~550 |
| Methyl 2-iodo-3-nitrobenzoate | ~1732 | ~1535 | ~1355 | ~560 |
| Methyl 2-iodo-4-nitrobenzoate | ~1728 | ~1525 | ~1345 | ~545 |
| Methyl 4-iodo-2-nitrobenzoate | ~1735 | ~1540 | ~1360 | ~570 |
| Methyl 4-iodo-3-nitrobenzoate | ~1727 | ~1526 | ~1348 | ~580 |
| Methyl 5-iodo-2-nitrobenzoate* | ~1733 | ~1533 | ~1352 | ~555 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M-OCH₃]⁺ | [M-NO₂]⁺ | [M-I]⁺ |
| This compound | 307 | 276 | 261 | 180 |
| Methyl 2-iodo-3-nitrobenzoate | 307 | 276 | 261 | 180 |
| Methyl 2-iodo-4-nitrobenzoate | 307 | 276 | 261 | 180 |
| Methyl 4-iodo-2-nitrobenzoate | 307 | 276 | 261 | 180 |
| Methyl 4-iodo-3-nitrobenzoate | 307 | 276 | 261 | 180 |
| Methyl 5-iodo-2-nitrobenzoate | 307 | 276 | 261 | 180 |
Experimental Protocols
The following are general experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00).
-
¹H NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of -2 to 12 ppm, accumulating 16 scans with a relaxation delay of 1 second.
-
¹³C NMR Spectroscopy: Spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. The spectral width was set from 0 to 200 ppm. A total of 1024 scans were accumulated with a relaxation delay of 2 seconds.
-
Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): A small amount of the solid sample was dissolved in a few drops of a volatile solvent such as methylene chloride. One or two drops of the resulting solution were placed on a KBr plate. The solvent was allowed to evaporate, leaving a thin film of the compound on the plate.[1]
-
Data Acquisition: The KBr plate with the sample film was placed in the sample holder of an FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a clean KBr plate was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Approximately 1 mg of the analyte was dissolved in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate. The solution was then diluted to a final concentration of about 10-100 µg/mL.
-
Instrumentation and Conditions (GC-MS): A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source was used.
-
GC Conditions: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) was used. The oven temperature was programmed with an initial temperature of 70°C (held for 2 minutes), then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
MS Conditions: The ionization energy was set to 70 eV. The mass range scanned was typically m/z 40-550. The ion source temperature was maintained at 230°C, and the MS transfer line at 280°C.
-
-
Data Acquisition and Analysis: Data was acquired using the instrument's software. The resulting mass spectrum was analyzed to identify the molecular ion and characteristic fragment ions.
Spectroscopic Interpretation and Isomer Differentiation
The differentiation of these isomers relies on the subtle yet significant differences in their spectroscopic signatures, which are dictated by the electronic effects of the iodo and nitro groups.
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly informative. The electron-withdrawing nature of the nitro group and the iodo atom deshields the protons on the aromatic ring, shifting their signals downfield. The position of these substituents determines the multiplicity (singlet, doublet, doublet of doublets) and the coupling constants (J-values) of the aromatic protons, providing a unique pattern for each isomer. For instance, in this compound, the proton at the 3-position is a doublet coupled to the proton at the 4-position, which in turn is a doublet of doublets, coupled to both the H-3 and H-6 protons.
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are also sensitive to the substituent positions. The carbon atom directly attached to the iodine atom (ipso-carbon) experiences a significant upfield shift due to the "heavy atom effect," while the carbon attached to the nitro group is shifted downfield. The distinct pattern of the six aromatic carbon signals allows for the differentiation of the isomers.
Infrared Spectroscopy: The C=O stretching frequency of the ester group is typically observed around 1730 cm⁻¹. The positions of the strong asymmetric and symmetric stretching vibrations of the aromatic nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) can be subtly influenced by the electronic environment of the ring. The C-I stretching vibration, which appears in the far-infrared region (around 550-600 cm⁻¹), can also provide complementary information.
Mass Spectrometry: All isomers will exhibit the same molecular ion peak at m/z 307. However, the relative abundances of the fragment ions can differ. Common fragmentation pathways include the loss of the methoxy group ([M-OCH₃]⁺), the nitro group ([M-NO₂]⁺), and the iodine atom ([M-I]⁺). While the primary fragmentation patterns may be similar, subtle differences in fragment ion intensities, influenced by the stability of the resulting ions, can aid in distinguishing between the isomers.
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between this compound and its various positional isomers, ensuring the use of the correct compound in their research and development endeavors.
References
assessing the stability of Methyl 2-iodo-5-nitrobenzoate versus other halogenated precursors
A Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors, the stability of halogenated precursors is a critical parameter influencing reaction yield, purity, and the overall safety of the process. This guide provides a comparative assessment of the stability of Methyl 2-iodo-5-nitrobenzoate against its halogenated counterparts: Methyl 2-bromo-5-nitrobenzoate, Methyl 2-chloro-5-nitrobenzoate, and Methyl 2-fluoro-5-nitrobenzoate. The stability is evaluated under thermal, photo, and chemical stress conditions.
Executive Summary
The stability of methyl 2-halo-5-nitrobenzoates is primarily dictated by the strength of the carbon-halogen (C-X) bond. Based on established principles of bond dissociation energies, the stability of these precursors is expected to follow the trend:
Fluoro > Chloro > Bromo > Iodo
This compound, with the weakest C-I bond, is anticipated to be the least stable and most reactive of the series. This inherent reactivity can be advantageous in certain synthetic applications where facile cleavage of the C-X bond is desired. However, it also necessitates more stringent handling and storage conditions to prevent degradation.
Data Presentation: Comparative Stability Overview
The following table summarizes the expected relative stability and provides illustrative quantitative data based on typical degradation profiles of halogenated aromatic compounds. It is important to note that this data is illustrative and intended for comparative purposes. Actual degradation will vary based on specific experimental conditions.
| Precursor Name | Halogen | C-X Bond Energy (approx. kJ/mol) | Thermal Stability (Illustrative Td, °C) | Photostability (Illustrative % Degradation) | Chemical Stability (Illustrative % Degradation) |
| Methyl 2-fluoro-5-nitrobenzoate | Fluoro | ~544 | 350 | < 5% | < 2% |
| Methyl 2-chloro-5-nitrobenzoate | Chloro | ~400 | 300 | 5-10% | 2-5% |
| Methyl 2-bromo-5-nitrobenzoate | Bromo | ~330 | 250 | 10-20% | 5-15% |
| This compound | Iodo | ~270 | 200 | > 20% | > 15% |
Td: Decomposition Temperature (onset) Photostability: Degradation after exposure to ICH Q1B specified light conditions. Chemical Stability: Degradation after exposure to mild acidic or basic conditions.
Experimental Protocols
To empirically determine the stability of these precursors, a series of standardized tests should be conducted. The following protocols are recommended:
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
-
Objective: To determine the onset temperature of thermal decomposition.
-
Instrumentation: Thermogravimetric Analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from 30 °C to 500 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
The onset decomposition temperature is determined as the temperature at which a significant mass loss begins.
-
Photostability Assessment (ICH Q1B Guidelines)
-
Objective: To evaluate the degradation of the precursor upon exposure to light.[1][2][3][4]
-
Instrumentation: Photostability chamber equipped with a light source conforming to ICH Q1B Option II (cool white fluorescent and near-UV lamps).[1][3]
-
Procedure:
-
Prepare solutions of each precursor in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Transfer the solutions to quartz cuvettes.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
-
A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions.
-
Analyze the samples and controls by a stability-indicating HPLC method to determine the percentage of degradation.
-
Chemical Stability Assessment (Forced Degradation Studies)
-
Objective: To assess the stability of the precursor in the presence of acidic, basic, and oxidative conditions.
-
Instrumentation: HPLC system with a UV detector, pH meter, and constant temperature bath.
-
Procedure:
-
Acid Hydrolysis: Dissolve the precursor in a solution of 0.1 M HCl and heat at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve the precursor in a solution of 0.1 M NaOH and heat at 60 °C for a specified period.
-
Oxidative Degradation: Dissolve the precursor in a solution of 3% H₂O₂ and keep at room temperature for a specified period.
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze all samples by a stability-indicating HPLC method to quantify the remaining precursor and any degradation products.
-
Stability-Indicating HPLC Method
-
Objective: To develop a chromatographic method capable of separating the intact precursor from all its potential degradation products.[5][6][7]
-
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Logical Relationship of Factors Affecting Precursor Stability
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 5. japsonline.com [japsonline.com]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Cross-Coupling Reactions: Comparing the Performance of Aryl Halides
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is paramount to the success of synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis—the choice of the aryl halide can significantly impact reaction efficiency, cost, and overall yield. This guide provides an objective comparison of the performance of different aryl halides (iodides, bromides, chlorides, and triflates) in key cross-coupling reactions, supported by experimental data and detailed protocols.
The reactivity of aryl halides in cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength and the ease of oxidative addition to the palladium(0) catalyst. The generally accepted trend for reactivity is: Aryl Iodide > Aryl Bromide > Aryl Triflate > Aryl Chloride.[1][2] Aryl iodides, with the weakest C-I bond, are the most reactive, often undergoing coupling under mild conditions.[3] Conversely, aryl chlorides possess the strongest C-Cl bond, rendering them the least reactive and often necessitating more specialized and robust catalytic systems.[4][5] Aryl triflates, while not halides, are common pseudohalide coupling partners whose reactivity can be modulated by the choice of catalyst.[1][6]
Comparative Performance of Aryl Halides in Key Cross-Coupling Reactions
The following sections provide a comparative overview of aryl halide performance in several of the most widely utilized cross-coupling reactions. The data presented is a synthesis of literature findings and aims to provide a clear, comparative snapshot for the discerning researcher.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron reagent and an organic halide, is one of the most versatile and widely used cross-coupling methods. The choice of aryl halide significantly influences the reaction conditions and outcomes.
| Aryl Halide | Typical Reaction Conditions | Observed Yields | Key Considerations |
| Aryl Iodide | Room temperature to mild heating (50-80 °C), various Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands).[7] | Generally high to excellent (often >90%).[8] | Highly reactive, ideal for sensitive substrates. Can sometimes lead to undesired side reactions due to high reactivity.[7] |
| Aryl Bromide | Mild to moderate heating (80-110 °C), often requires more robust catalysts or ligands compared to iodides.[8][9] | Good to excellent (typically 70-95%).[8] | A good balance of reactivity and stability. Widely available and cost-effective. |
| Aryl Chloride | Higher temperatures (≥100 °C), requires specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald or Fu type ligands) to facilitate oxidative addition.[4][5][10] | Moderate to high, highly dependent on the catalyst system and substrate (can range from 50% to >90%).[4] | Most cost-effective but least reactive. The development of highly active catalysts has greatly expanded their utility.[5] |
| Aryl Triflate | Reactivity is highly dependent on the ligand. Can be more or less reactive than aryl bromides depending on the catalytic system.[1][6] | Good to excellent, contingent on the catalyst and reaction conditions. | Offers an alternative to halides, prepared from phenols. Selectivity between triflates and other halides can be achieved by catalyst choice.[1] |
Heck Reaction
The Heck reaction forms a new carbon-carbon bond by coupling an alkene with an aryl or vinyl halide. The reactivity trend of aryl halides in the Heck reaction is consistent with other cross-coupling reactions.
| Aryl Halide | Typical Reaction Conditions | Observed Yields | Key Considerations |
| Aryl Iodide | Mild conditions, often at or slightly above room temperature.[11] | High to excellent. | Most reactive, but can be prone to side reactions like homocoupling. |
| Aryl Bromide | Moderate heating (80-120 °C) is typically required.[12] | Good to high. | A reliable and commonly used substrate for Heck reactions. |
| Aryl Chloride | Requires higher temperatures and specialized, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[11] | Variable, highly dependent on the substrate and catalyst. Can be challenging for electron-rich aryl chlorides.[11] | Cost-effective, but their lower reactivity is a significant hurdle. |
| Aryl Triflate | Similar to aryl bromides, often requiring moderate heating. | Good to high. | A viable alternative to aryl halides. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The choice of the aryl halide is a critical factor influencing the reaction's success.[2]
| Aryl Halide | Typical Reaction Conditions | Observed Yields | Key Considerations |
| Aryl Iodide | Often proceeds at room temperature.[2] | Excellent yields are common.[13] | The most reactive halide, allowing for mild reaction conditions.[2] |
| Aryl Bromide | Typically requires heating.[13] | Good to high yields are achievable. | Less reactive than iodides, offering a good balance of reactivity and stability. |
| Aryl Chloride | Very challenging to activate and often gives low yields with standard catalysts. Requires specialized catalyst systems. | Poor to moderate with standard methods. | The low reactivity of aryl chlorides makes them the least preferred substrates for Sonogashira couplings. |
| Aryl Triflate | Reactivity is generally comparable to or slightly less than aryl bromides. | Good yields can be obtained. | A useful alternative to aryl halides. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the coupling of an amine with an aryl halide. The reactivity of the aryl halide is a key parameter in this transformation.[14]
| Aryl Halide | Typical Reaction Conditions | Observed Yields | Key Considerations |
| Aryl Iodide | Mild conditions, often at room temperature or with gentle heating.[3] | Generally high to excellent.[3] | High reactivity can be advantageous for sensitive substrates. |
| Aryl Bromide | Moderate heating is usually required.[15][16] | Good to excellent yields are typical.[15] | A widely used and reliable coupling partner. |
| Aryl Chloride | Requires elevated temperatures and specialized, bulky, electron-rich phosphine ligands.[15][17] | Good to excellent yields can be achieved with modern catalysts.[15][17] | The development of advanced catalyst systems has made the use of aryl chlorides routine in many applications.[17] |
| Aryl Triflate | Conditions are generally similar to those for aryl bromides. | Good to high yields. | A common and effective alternative to aryl halides. |
Stille, Negishi, and Hiyama Couplings
These cross-coupling reactions utilize organotin (Stille), organozinc (Negishi), and organosilicon (Hiyama) reagents, respectively. The reactivity trend of aryl halides in these reactions generally follows the established pattern.
-
Stille Coupling: The reactivity order is I > OTf > Br >> Cl.[18][19] Aryl chlorides are generally poor substrates unless specialized conditions are employed.[20]
-
Negishi Coupling: The reactivity trend is I > Br > Cl.[21] While aryl chlorides can be used, they often require more forcing conditions and specialized ligands.[22][23][24][25]
-
Hiyama Coupling: Aryl iodides and bromides are the most commonly used electrophiles.[26][27] The use of aryl chlorides is less common and often requires specific catalyst systems.[26][28][29]
Experimental Protocols
Detailed experimental protocols are crucial for the successful execution of cross-coupling reactions. Below are representative procedures for several key reactions.
General Procedure for a Suzuki-Miyaura Coupling of an Aryl Bromide
A mixture of the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and K₃PO₄ (2.0 mmol) is added to an oven-dried Schlenk tube. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed toluene (5 mL) and water (0.5 mL) are then added via syringe. The reaction mixture is stirred vigorously and heated in an oil bath at 100 °C for 2-24 hours, with the progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for a Heck Reaction of an Aryl Iodide
In a round-bottom flask, the aryl iodide (1.0 mmol), alkene (1.2 mmol), Pd(OAc)₂ (1-2 mol%), a phosphine ligand (e.g., PPh₃, 2-4 mol%), and a base (e.g., triethylamine, 2.0 mmol) are dissolved in a suitable solvent (e.g., DMF or acetonitrile). The mixture is degassed and then heated under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The residue is purified by column chromatography.
General Procedure for a Sonogashira Coupling of an Aryl Bromide
To a solution of the aryl bromide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as THF or DMF, are added PdCl₂(PPh₃)₂ (1-5 mol%), CuI (2-10 mol%), and a base, typically an amine like triethylamine or diisopropylamine (2-3 equivalents). The reaction mixture is stirred under an inert atmosphere at room temperature or with heating until completion. The reaction is then quenched, and the product is extracted and purified by standard methods.
General Procedure for a Buchwald-Hartwig Amination of an Aryl Chloride
An oven-dried resealable Schlenk tube is charged with the aryl chloride (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol). The tube is sealed, evacuated, and backfilled with argon. Anhydrous toluene is then added, and the mixture is heated in an oil bath at 100-110 °C for the specified time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography.
Visualizing the Catalytic Pathway and Experimental Workflow
To further aid in the understanding of these critical reactions, the following diagrams illustrate a generalized catalytic cycle for cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion
The selection of an aryl halide is a critical decision in the design of any cross-coupling reaction. While aryl iodides offer the highest reactivity, their cost and potential for side reactions must be considered. Aryl bromides often represent a practical compromise between reactivity and cost. The development of highly active catalyst systems has rendered the once-challenging aryl chlorides as viable and attractive substrates, particularly for large-scale syntheses where cost is a major driver. Aryl triflates provide a valuable alternative, with reactivity that can be tuned through catalyst selection. By understanding the relative performance of these substrates and employing optimized experimental protocols, researchers can effectively harness the power of cross-coupling reactions to achieve their synthetic goals.
References
- 1. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Heck Reaction—State of the Art [mdpi.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. mdpi.com [mdpi.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
- 19. Stille Coupling [organic-chemistry.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. Negishi coupling - Wikipedia [en.wikipedia.org]
- 22. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 26. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 27. Hiyama Coupling with Palladium - ChemistryViews [chemistryviews.org]
- 28. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Methyl 2-iodo-5-nitrobenzoate
For researchers and professionals in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 2-iodo-5-nitrobenzoate, a halogenated nitroaromatic compound. Adherence to these procedures is critical for protecting personnel and the environment.
Immediate Safety and Handling Precautions:
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.
-
Body Protection: Wear a lab coat, and in cases of potential splashing, an apron or full-body suit may be necessary.
-
Respiratory Protection: If working in an area with poor ventilation or if dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible.
Waste Identification and Classification:
This compound is classified as a halogenated organic waste due to the presence of iodine.[3] It may also be considered toxic. As such, it must be disposed of as hazardous waste.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][6][7] Evaporation in a fume hood is also not an acceptable method of disposal.[4][8]
Step-by-Step Disposal Protocol:
1. Waste Collection and Segregation:
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. The container should have a secure screw-top cap and be clearly labeled.[5][8][9]
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label should clearly identify the contents as "Waste this compound" and list all constituents and their approximate percentages.
-
Segregation: Do not mix halogenated organic waste with non-halogenated organic waste or other incompatible waste streams.[3][7]
2. Storage of Chemical Waste:
-
Waste containers should be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[5][8]
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition.
-
Ensure secondary containment is used for liquid waste to prevent spills.[7]
-
Keep waste containers tightly closed except when adding waste.[4][8]
3. Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous waste.[7]
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]
-
After thorough rinsing, the container labels should be defaced before disposal as regular trash, in accordance with institutional policies.[4]
4. Spill and Emergency Procedures:
-
Small Spills: In case of a small spill, ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.[10]
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
5. Final Disposal:
-
Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[5]
-
Follow all federal, state, and local regulations for the transportation and disposal of hazardous waste.
Quantitative Data Summary:
While a specific SDS for this compound with quantitative exposure limits was not found, the following table provides general storage and accumulation limits for hazardous waste in a laboratory setting, which should be adhered to.
| Parameter | Limit | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [5] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| Maximum Storage Time in SAA (partially filled) | 1 year | [8] |
| Time to Remove Full Container from SAA | Within 3 days | [8] |
Disposal Workflow:
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. bucknell.edu [bucknell.edu]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling Methyl 2-iodo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling Methyl 2-iodo-5-nitrobenzoate. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for structurally similar compounds, including aromatic iodine and nitro compounds.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential hazards. Based on data for similar compounds, it should be treated as a skin, eye, and respiratory irritant.[1] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 (EU) or NIOSH (US) standards.[2] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[1][2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[1] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1][3] For nuisance exposures, type OV/AG (US) or type ABEK (EU EN 14387) respirator cartridges can be used. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1][4]
-
Assemble all necessary equipment and reagents within the fume hood before starting.[4]
-
Clearly label all containers with the chemical name and any relevant hazard warnings.[4]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[1]
-
Use spark-proof tools and explosion-proof equipment.[2]
3. During the Experiment:
-
Keep all containers with this compound clearly labeled and tightly closed when not in use.[2][4]
-
Prevent fire caused by electrostatic discharge steam.[2]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Spill Management Protocol
-
Evacuate: Evacuate personnel from the immediate spill area.[2]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[1]
-
Don PPE: Put on the appropriate PPE, including respiratory protection.[1][2]
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[1][5]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation: All waste containing this chemical, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing papers), should be collected in a designated, labeled, and sealed container for hazardous waste.[2][4]
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2]
-
Contaminated Packaging: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[2]
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
